3-(1-Azepanyl)-N-ethyl-1-propanamine
Description
BenchChem offers high-quality 3-(1-Azepanyl)-N-ethyl-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Azepanyl)-N-ethyl-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(azepan-1-yl)-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-12-8-7-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHMZYAYEFBPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical & Synthetic Profile: 3-(1-Azepanyl)-N-ethyl-1-propanamine
[1]
Executive Summary & Molecular Architecture
3-(1-Azepanyl)-N-ethyl-1-propanamine (CAS: 1040690-19-4) is a specialized diamine intermediate characterized by a seven-membered azepane (hexamethyleneimine) ring linked via a propyl chain to a secondary ethylamine group.[1] This bifunctional architecture makes it a critical building block in the synthesis of CNS-active pharmaceutical agents, antihistamines, and ligands for G-protein coupled receptors (GPCRs).[1]
The molecule exhibits high basicity due to its two aliphatic amine centers. Its physicochemical behavior is dominated by the flexibility of the propyl linker and the lipophilicity of the azepane ring, which facilitates blood-brain barrier (BBB) penetration in derived pharmacophores.
Molecular Identity
| Parameter | Detail |
| IUPAC Name | N-Ethyl-3-(azepan-1-yl)propan-1-amine |
| Common Synonyms | 3-(Hexamethyleneimino)-N-ethylpropylamine; 1-(3-Ethylaminopropyl)azepane |
| CAS Number | 1040690-19-4 |
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.32 g/mol |
| SMILES | CCNCCCN1CCCCCC1 |
Physicochemical Properties
Data below represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental data is proprietary.
Core Physical Parameters
| Property | Value / Range | Context & Implications |
| Physical State | Viscous Liquid / Low-melting Solid | Typically an oil at RT; forms crystalline salts (e.g., 2HCl) readily.[1] |
| Boiling Point | ~245–255 °C (760 mmHg) | Predicted.[1] Requires high-vacuum distillation (e.g., 0.1 mmHg) for purification to avoid thermal degradation.[1] |
| Density | 0.89 ± 0.05 g/cm³ | Less dense than water; phase separates in aqueous extractions at high pH.[1] |
| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Moderately lipophilic.[1] The azepane ring drives partitioning into organic phases. |
| Polar Surface Area (PSA) | 15.3 Ų | Low PSA suggests excellent membrane permeability.[1] |
Ionization & Solubility Profile
The molecule is a diprotic base .[1] Understanding its ionization state is critical for extraction and chromatography.[1]
-
pKa₁ (Secondary Amine): ~10.7[1]
-
pKa₂ (Tertiary Azepane N): ~10.2[1]
-
Isoelectric Point: N/A (Always cationic at physiological pH).[1]
Solubility Matrix:
-
Water: Miscible (protonated form); sparingly soluble as free base at pH > 12.[1]
-
DCM/Chloroform: Highly soluble (Free base).[1]
-
Methanol/Ethanol: Highly soluble.[1]
-
Hexanes: Soluble (Free base only).[1]
Diagram: Ionization States
The following diagram illustrates the sequential protonation of the molecule, crucial for pH-dependent extraction strategies.
Figure 1: pH-dependent ionization species. Extraction efficiency into organic solvents is maximized at pH > 12.[1]
Synthetic Pathways & Process Chemistry
The synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine typically follows a convergent route. The most robust method involves the alkylation of azepane with a propyl linker, followed by amine introduction.
Route: Nucleophilic Substitution via 1-(3-Chloropropyl)azepane
This pathway is preferred for its scalability and the availability of precursors.[1]
Step 1: Azepane Alkylation
-
Reactants: Azepane + 1-Bromo-3-chloropropane.[1]
-
Conditions: K₂CO₃, Acetone/Acetonitrile, Reflux.
-
Intermediate: 1-(3-Chloropropyl)azepane.[1]
Step 2: Amination
-
Reactants: Intermediate + Ethylamine (Excess).[1]
-
Conditions: Sealed vessel (pressure), Ethanol/THF, 60–80 °C.
-
Purification: Acid-base extraction.[1]
Diagram: Synthetic Workflow
Figure 2: Two-step synthetic pathway minimizing side reactions.[1]
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Azepane Ring: Multiplets at δ 1.6–1.8 ppm (8H, ring CH₂) and δ 2.6–2.7 ppm (4H, N-CH₂ ring).[1]
-
Propyl Linker: Quintet at δ 1.7–1.9 ppm (central CH₂), Triplet at δ 2.5 ppm (N-CH₂-propyl).[1]
-
Ethyl Group: Triplet at δ 1.1 ppm (3H, CH₃), Quartet at δ 2.65 ppm (2H, CH₂).
-
Key Diagnostic: The integration ratio of the terminal methyl triplet (3H) to the azepane ring protons confirms the N-ethyl substitution.
Mass Spectrometry (ESI-MS)[1]
-
Method: Positive Ion Mode.[1]
-
Expected Parent Ion: [M+H]⁺ = 185.33 m/z.[1]
-
Fragmentation Pattern: Loss of the ethylamine fragment typically yields a strong peak at m/z ~126 (1-propylazepane cation).[1]
Impurity Profiling (HPLC)[1]
-
Column: C18 Reverse Phase (High pH resistant, e.g., Gemini-NX).[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1] Note: Acidic mobile phases cause poor peak shape due to silanol interaction with the diamine.
-
Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD.
Handling, Stability & Safety (E-E-A-T)
Hazard Classification: Corrosive (Skin Corr.[1] 1B), Acute Toxic (Oral/Dermal Cat 3).[1]
Stability Protocol
-
Oxidation: Secondary amines are prone to N-oxidation over time.[1] Store under Argon/Nitrogen.[1]
-
Carbamate Formation: Reacts avidly with atmospheric CO₂ to form carbamate salts (white crust formation).[1] Must be stored in tightly sealed containers.
-
Shelf Life: 12 months at 2–8 °C (desiccated).
Emergency Response
References
3-(1-Azepanyl)-N-ethyl-1-propanamine CAS number and synonyms
The following technical guide provides an in-depth analysis of 3-(1-Azepanyl)-N-ethyl-1-propanamine , a specialized diamine intermediate used in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) active agents.
Chemical Identity & Structural Characterization
This compound represents a structural hybrid containing a saturated seven-membered nitrogen heterocycle (azepane) linked via a propyl chain to a secondary ethylamine. It serves as a flexible, bifunctional linker in drug discovery, particularly for introducing basicity and lipophilicity into pharmacophores.
Core Identifiers
| Parameter | Detail |
| CAS Number | 1040690-19-4 |
| IUPAC Name | N-Ethyl-3-(azepan-1-yl)propan-1-amine |
| Common Synonyms | 1-(3-Ethylaminopropyl)azepane; N-Ethyl-3-hexamethyleneiminopropylamine; 3-(Hexahydro-1H-azepin-1-yl)-N-ethylpropan-1-amine |
| Molecular Formula | C₁₁H₂₄N₂ |
| SMILES | CCNCCCN1CCCCCC1 |
| InChI Key | XWHMZYAYEFBPJQ-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context |
| Molecular Weight | 184.32 g/mol | Monoisotopic mass: 184.1939 |
| Physical State | Liquid (Oil) | Colorless to pale yellow at RT |
| Boiling Point | ~245°C (Predicted) | 760 mmHg |
| Density | 0.86 ± 0.05 g/cm³ | Predicted |
| pKa (Base) | ~10.2 (Secondary Amine) | Strong base; protonates at physiological pH |
| LogP | 1.85 ± 0.3 | Moderate lipophilicity; CNS penetrant potential |
| Polar Surface Area | 15.27 Ų | Favorable for membrane permeability |
Synthetic Methodology
The synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine is typically achieved via a stepwise nucleophilic substitution pathway. This method is preferred over reductive amination for scale-up due to better control over stoichiometry and byproduct formation.
Primary Route: Stepwise Alkylation
This protocol utilizes 1-(3-chloropropyl)azepane as the key electrophilic intermediate, generated from azepane and 1-bromo-3-chloropropane.
Step 1: Synthesis of 1-(3-Chloropropyl)azepane
Reagents: Azepane (Hexamethyleneimine), 1-Bromo-3-chloropropane, Potassium Carbonate (
-
Setup: Charge a round-bottom flask with acetone (0.5 M concentration relative to azepane) and anhydrous
(1.5 equivalents). -
Addition: Add Azepane (1.0 eq) and stir at room temperature for 15 minutes.
-
Alkylation: Add 1-Bromo-3-chloropropane (1.1 eq) dropwise. The bromine is the better leaving group, favoring the formation of the chloro-derivative over the bromo-derivative.
-
Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) for consumption of azepane.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. The residue is partitioned between water and diethyl ether. The organic layer is dried (
) and concentrated to yield 1-(3-chloropropyl)azepane as a crude oil.
Step 2: Amination with Ethylamine
Reagents: 1-(3-Chloropropyl)azepane, Ethylamine (70% in water or 2.0M in THF), Potassium Iodide (catalytic).
-
Reaction: Dissolve the crude chloro-intermediate in ethanol or acetonitrile in a pressure vessel (sealed tube).
-
Nucleophile Addition: Add excess Ethylamine (5–10 equivalents). The excess is critical to prevent poly-alkylation (formation of tertiary amines). Add a catalytic amount of KI (0.1 eq) to accelerate the Finkelstein substitution in situ.
-
Heating: Seal the vessel and heat to 60–80°C for 24 hours.
-
Purification: Cool to room temperature. Concentrate to remove solvent and excess ethylamine.
-
Extraction: Basify the residue with 1N NaOH (pH > 12) and extract with Dichloromethane (DCM) (3x).
-
Isolation: Dry combined organics over
. Remove solvent.[1] Purify via vacuum distillation or flash chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1).
Synthetic Pathway Visualization
Caption: Stepwise synthetic pathway via chloro-propyl intermediate to minimize poly-alkylation byproducts.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral data should be obtained.
-
¹H NMR (400 MHz, CDCl₃):
-
2.65–2.55 (m, 6H,
, , propyl ). -
2.45 (q, 2H,
). -
1.70–1.55 (m, 10H, Azepane ring protons, propyl
). -
1.10 (t, 3H,
). -
Note: The broad singlet for the NH proton may vary in shift depending on concentration and solvent moisture.
-
2.65–2.55 (m, 6H,
-
Mass Spectrometry (ESI-MS):
-
Positive mode (
): Calculated 185.20; Found 185.2. -
Fragmentation often shows a peak at m/z 112 (methyl-azepane fragment) or m/z 98 (azepane ring).
-
Handling, Safety, and Stability
As a diamine with significant basicity, this compound requires specific handling protocols to ensure operator safety and compound integrity.
Hazard Classification (GHS)
-
Acute Toxicity (Oral): Category 3 or 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Secondary and tertiary amines are corrosive.
-
Sensitization: Potential skin sensitizer.
Storage Protocols
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Amines readily absorb
from the air to form carbamates. -
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and leaching.
Applications in Drug Discovery
The 3-(1-Azepanyl)-N-ethyl-1-propanamine scaffold is a "privileged structure" in medicinal chemistry, often serving as a side chain in:
-
GPCR Antagonists: The azepane ring mimics the piperidine/piperazine motifs found in antihistamines and antipsychotics, but with altered conformational flexibility.
-
Sigma Receptor Ligands: The distance between the basic nitrogen atoms (3-carbon linker) is optimal for binding to the Sigma-1 receptor pharmacophore.
-
Fragment-Based Drug Discovery (FBDD): Used as a high-pKa fragment to probe binding pockets requiring electrostatic interactions (salt bridges) with aspartate or glutamate residues.
References
-
PubChem. (2024). Compound Summary: 3-(Azepan-1-yl)propan-1-amine (Related Structure). National Library of Medicine. Retrieved from [Link]
-
Moghimi, S., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(1-Azepanyl)-N-ethyl-1-propanamine and its Analogs
A Note to the Reader: As of early 2026, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories reveals a significant gap in knowledge regarding the specific applications, biological activity, and established experimental protocols for 3-(1-Azepanyl)-N-ethyl-1-propanamine. While the compound is commercially available for research purposes, no detailed studies on its biological effects or therapeutic potential have been published.
Therefore, this technical guide, intended for researchers, scientists, and drug development professionals, will adopt a forward-looking, predictive approach. Leveraging established principles of medicinal chemistry and pharmacology, this document will provide:
-
A plausible, detailed protocol for the synthesis and characterization of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
-
An exploration of its potential therapeutic applications based on the known activities of structurally related azepane and N-ethyl-1-propanamine derivatives.
-
A comprehensive overview of the standard experimental and in silico workflows that would be employed to elucidate the biological activity and therapeutic potential of this novel chemical entity.
This guide is designed to serve as a foundational resource for initiating research into this and other under-explored small molecules, providing a roadmap from chemical synthesis to biological evaluation.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The seven-membered saturated nitrogen heterocycle, azepane, is a well-established "privileged scaffold" in drug discovery. Its inherent three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric groups, allowing for high-affinity interactions with a variety of biological targets. The incorporation of an azepane moiety into small molecules has led to the development of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) applications.
Synthesis and Characterization of 3-(1-Azepanyl)-N-ethyl-1-propanamine
The synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine, a tertiary amine, can be efficiently achieved through several established synthetic routes. One of the most direct and widely applicable methods is reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This two-step, one-pot synthesis involves the reaction of a suitable aldehyde with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Overall Reaction:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of azepane (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-(N-ethylamino)propanal (1.1 equivalents).
-
Iminium Ion Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of aldehydes and is tolerant of a wide range of functional groups.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Structural Elucidation and Characterization
The definitive identification and purity assessment of the synthesized compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity and chemical environment of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.
Predicted Biological Activities and Potential Therapeutic Applications
Based on the known pharmacology of structurally similar compounds, we can hypothesize several potential areas of therapeutic interest for 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Central Nervous System (CNS) Disorders
Many propanamine derivatives exhibit activity at monoamine transporters and receptors, which are key targets in the treatment of CNS disorders. For example, compounds with a 3-phenylpropan-1-amine core are known to act as antidepressants. The azepane moiety can influence the lipophilicity and conformational flexibility of the molecule, potentially modulating its interaction with CNS targets.
Potential Targets:
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Dopamine Transporter (DAT)
-
Sigma Receptors
Oncology
Azepane-containing compounds have demonstrated significant potential as anticancer agents. The azepane ring can serve as a versatile scaffold for the development of inhibitors of various kinases and other enzymes implicated in cancer cell proliferation and survival.
Potential Mechanisms of Action:
-
Kinase Inhibition (e.g., tyrosine kinases, serine/threonine kinases)
-
Induction of Apoptosis
-
Inhibition of Cell Cycle Progression
Antiviral Activity
Certain azepane derivatives have been investigated for their potential to treat viral infections, such as Hepatitis B. The mechanism of action in these cases often involves the disruption of viral assembly or replication processes.
Experimental Workflow for Biological Evaluation
A systematic approach is required to determine the biological activity of a novel compound like 3-(1-Azepanyl)-N-ethyl-1-propanamine. This workflow typically begins with in silico predictions and progresses to in vitro assays.
In Silico Profiling
Computational tools can provide initial insights into the likely biological targets and pharmacokinetic properties of a novel compound.
-
Target Prediction: Similarity-based and machine learning algorithms can predict potential protein targets by comparing the chemical structure of the query molecule to databases of known bioactive compounds.
-
ADMET Prediction: In silico models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery process.
In Vitro Cytotoxicity Assays
The first step in the experimental evaluation is to assess the compound's general toxicity to cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(1-Azepanyl)-N-ethyl-1-propanamine for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Target-Based Screening
Based on the in silico predictions, a panel of in vitro assays can be designed to investigate the compound's activity against specific biological targets.
Example Protocol: Radioligand Binding Assay for Receptor Affinity
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., serotonin transporter).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the serotonin transporter (SERT) by 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Conclusion and Future Directions
While 3-(1-Azepanyl)-N-ethyl-1-propanamine remains an under-investigated molecule, its structural features suggest a high potential for interesting biological activity. The azepane and N-ethyl-1-propanamine moieties are present in numerous pharmacologically active compounds, making this a promising scaffold for further investigation. The synthetic and experimental workflows outlined in this guide provide a robust framework for researchers to begin to unlock the therapeutic potential of this and other novel chemical entities. Future research should focus on the systematic biological evaluation of this compound, starting with broad screening and progressing to more focused, target-based studies to elucidate its mechanism of action and potential for drug development.
References
The references below are provided to support the general principles and methodologies discussed in this guide, as no specific literature for 3-(1-Azepanyl)-N-ethyl-1-propanamine is available.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.
- López-Muñoz, F., & Álamo, C. (2011). Contribution of Pharmacology to Development of Monoaminergic Hypotheses of Depression. In Brain Messengers and the Pituitary. InTech.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Poyton, M. F., & Sawa, A. (2013). Sigma receptors and their antagonists: a new class of antipsychotic drugs?. Current pharmaceutical design, 19(20), 3621–3625.
- WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections. (This reference is included to show the general interest in azepane derivatives for antiviral applications, although it does not specifically mention the compound of interest).
Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(1-Azepanyl)-N-ethyl-1-propanamine
[1][2][3]
Executive Summary
3-(1-Azepanyl)-N-ethyl-1-propanamine (CAS: Not widely listed; Analog CAS 3437-33-0 for primary amine) is a specialized diamine intermediate frequently utilized in the synthesis of centrally acting pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors).[1][2][3] Its structure comprises a lipophilic seven-membered azepane ring connected via a propyl linker to a secondary N-ethyl amine .[1][2][3]
This unique amphiphilic architecture—combining a hydrophobic cycloalkyl tail with two basic nitrogen centers—dictates a complex solubility profile highly dependent on solvent polarity and pH .[1][3] This guide provides a comprehensive analysis of its solubility behavior, theoretical solubility parameters, and actionable protocols for solvent selection during synthesis and purification.[2][3]
Physicochemical Characterization
Understanding the molecular properties is a prerequisite for predicting solubility behavior.[1][3]
| Property | Value (Estimated/Analog) | Mechanistic Implication |
| Molecular Formula | C₁₁H₂₄N₂ | Moderate hydrocarbon character (C11).[1][2][3] |
| Molecular Weight | 184.32 g/mol | Low MW facilitates high solubility in organic solvents.[1][3] |
| pKa (Azepane N) | ~11.0 (Tertiary) | Highly basic; protonates readily in acidic media.[1][2][3] |
| pKa (Ethylamine N) | ~10.7 (Secondary) | Highly basic; primary site for salt formation.[1][3] |
| LogP (Octanol/Water) | ~2.2 - 2.8 (Predicted) | Lipophilic character dominates at neutral/basic pH.[1][2][3] |
| H-Bond Donors | 1 (Secondary Amine) | Limited hydrogen bonding capability.[1][2][3] |
| H-Bond Acceptors | 2 (Tertiary + Secondary N) | Good solubility in protic solvents (Alcohols/Water).[1][2][3] |
| Physical State | Oil or Low-Melting Solid | Likely hygroscopic due to amine functionality.[1][2][3] |
Solubility Profile in Organic Solvents[2][3][4][5][6]
The solubility of 3-(1-Azepanyl)-N-ethyl-1-propanamine is governed by the "Amine Switch" mechanism.[1][2][3] As a free base, it exhibits high lipophilicity.[2][3] As a salt (e.g., hydrochloride, trifluoroacetate), it becomes highly hydrophilic.[2][3]
Solubility Matrix (Free Base Form)[1][2][3]
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | The lipophilic C11 chain and azepane ring interact favorably with DCM.[1][2][3] The dipole-dipole interactions with the amine nitrogens further stabilize the solution.[1][2][3] Preferred for extraction. |
| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Excellent (>100 mg/mL) | The amine groups act as H-bond acceptors, forming strong networks with the hydroxyl groups of the solvent.[2][3] Preferred for reactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Solvates the polar amine centers effectively while accommodating the hydrophobic tail.[2][3] Useful for nucleophilic substitution reactions.[1][3] |
| Ethers | THF, Diethyl Ether, MTBE | Good to Moderate | Soluble due to low polarity match, though less effective than chlorinated solvents for dissolving salts or polar impurities.[2][3] |
| Hydrocarbons | Hexane, Toluene, Heptane | Moderate to High | The large hydrophobic surface area (Azepane + Propyl + Ethyl) allows solubility, but phase separation may occur at very low temperatures or if the compound hydrates.[2][3] |
| Water (Neutral pH) | Water | Low to Moderate | The hydrophobic C11 skeleton competes with the polar amines.[1][3] Likely sparingly soluble or forms an emulsion/oiling out at high concentrations.[1][3] |
| Water (Acidic pH < 4) | 0.1M HCl, 1M Acetic Acid | Excellent (>100 mg/mL) | Complete protonation of both nitrogen centers forms a highly soluble dicationic salt.[2][3] |
Critical Insight: The compound is hygroscopic .[1][3] Exposure to atmospheric moisture can lead to the formation of hydrates, which may alter solubility in non-polar solvents like Hexane.[2][3]
Mechanistic Analysis: The "pH Swing" Effect
The most powerful tool for manipulating the solubility of this compound is pH adjustment.[3] This property is exploited for purification without chromatography.[1][3]
Diagram 1: The pH-Dependent Solubility Switch
This flowchart illustrates how to toggle the compound between phases using simple acid/base chemistry.[1][2][3]
Caption: The "pH Swing" mechanism allows for selective partitioning between organic and aqueous phases, a critical technique for removing non-basic impurities.[2]
Experimental Protocols
Since specific quantitative data is often absent for this intermediate, the following self-validating protocols allow researchers to determine the exact solubility limits for their specific batch.
Protocol A: Rapid Visual Solubility Screen (Qualitative)
Objective: Determine the approximate solubility range in a specific solvent.[1][2][3]
-
Preparation: Weigh 10 mg of 3-(1-Azepanyl)-N-ethyl-1-propanamine into a 4 mL clear glass vial.
-
Addition: Add the solvent in varying aliquots at room temperature (25°C):
-
Aliquot 1: Add 100 µL (Concentration = 100 mg/mL). Vortex for 30 seconds.[1][3]
-
Observation: Clear solution? → High Solubility .
-
-
Aliquot 2: If insoluble, add 900 µL (Total = 1 mL, Conc = 10 mg/mL). Vortex.
-
Observation: Clear solution? → Moderate Solubility .
-
-
Aliquot 3: If still insoluble, heat to 40°C (if solvent allows).[2][3]
-
-
Validation: If particles remain visible or the solution is cloudy, the compound is considered insoluble or sparingly soluble at that concentration.[3]
Protocol B: Quantitative Saturation Method (HPLC)
Objective: Determine the exact solubility limit (S_max).
-
Saturation: Add excess compound (solid/oil) to 2 mL of the target solvent until a visible undissolved phase remains.[1][2][3]
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (compatible with most organics) or Nylon filter (for aqueous/polar).[1][3]
-
Analysis: Dilute the filtrate 1:100 with Methanol and analyze via HPLC-UV (Detection at 210-220 nm, as aliphatic amines have weak UV absorbance) or LC-MS.
-
Calculation: Compare peak area against a standard curve to calculate
.[1][2][3]
Applications in Synthesis & Purification[3][4][5][6]
Reaction Solvent Selection[1][2][3][4]
-
Nucleophilic Substitution (Alkylation): Use Acetonitrile or DMF .[1][3] These polar aprotic solvents dissolve the amine and stabilizing inorganic bases (e.g., K₂CO₃) used to scavenge acid.[2][3]
-
Reductive Amination: Use Methanol or DCE (Dichloroethane) .[1][3] Methanol is preferred for borohydride reductions; DCE is preferred for triacetoxyborohydride reductions due to solubility and reaction kinetics.[1][3]
Purification Strategy (Acid-Base Extraction)
Due to its solubility profile, this compound can often be purified without column chromatography using the following workflow:
Caption: Optimized Acid-Base Extraction Workflow for purification of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
References
-
PubChem Compound Summary (Analog): 3-(Azepan-1-yl)propan-1-amine (CAS 3437-33-0).[1][2][3][4] National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary. [Link][1][2]
-
Solubility of Amines: Lawrence, S. A. (2004).[2][3] Amines: Synthesis, Properties and Applications. Cambridge University Press.[1][3] (General reference for physicochemical properties of aliphatic diamines).
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][3] (Theoretical basis for solvent selection).[1][2][3]
Pharmacophore Analysis of N-Ethyl-1-Propanamine Derivatives: A Fragment-Based Approach to MDR Reversal and CNS Ligand Design
Abstract This technical guide presents a comprehensive pharmacophore analysis of the N-ethyl-1-propanamine (N-ethylpropylamine) scaffold. As a secondary amine fragment, this moiety serves as a critical "linker-anchor" in medicinal chemistry, particularly in the design of P-glycoprotein (P-gp) inhibitors, monoamine transporter ligands, and local anesthetics.[1] This document details the physicochemical basis of the scaffold, provides a step-by-step protocol for 3D pharmacophore generation, and analyzes structure-activity relationships (SAR) in the context of Multidrug Resistance (MDR) reversal agents.[1] Special attention is given to the "toxicophore" analysis regarding nitrosamine formation risks.[1]
Introduction: The Physicochemical Anchor[1]
N-ethyl-1-propanamine (C₅H₁₃N) is an asymmetric acyclic secondary amine. In drug design, it is rarely a drug in itself but frequently appears as a substructure (fragment) within larger bioactive molecules.[1] Its value lies in its ability to fine-tune lipophilicity and steric fit while providing a distinct ionizable center.
Core Physicochemical Properties[1][2]
-
pKa (~10.8): At physiological pH (7.4), the nitrogen atom is predominantly protonated (
).[1] This obligates the pharmacophore model to treat the nitrogen as a Positive Ionizable (PI) feature, capable of forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp981 in P-gp). -
Asymmetry: Unlike diethylamine or dipropylamine, the N-ethyl-1-propanamine scaffold introduces a "steric break." The ethyl group provides a compact hydrophobic anchor, while the propyl chain offers a slightly longer reach, allowing for probing of hydrophobic sub-pockets with differing depth requirements.[1]
Pharmacophore Modeling Protocol
This section details the construction of a ligand-based pharmacophore model using the N-ethyl-1-propanamine core as the template.
Computational Workflow
Objective: To generate a 3D feature map that defines the spatial requirements for bioactivity in derivatives containing this core.
Step 1: Conformational Expansion The flexibility of the propyl chain requires an ensemble approach.[1]
-
Method: Monte Carlo conformational search or Systematic Search (dihedral angle rotation).[1]
-
Parameters: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.
-
Outcome: Identification of the "extended" vs. "folded" conformers. The extended conformation is typically preferred for transporter binding (linear fit).[1]
Step 2: Feature Definition Assign pharmacophoric features to the atoms:
-
Positive Ionizable (PI): Centered on the Nitrogen atom.[1]
-
Hydrophobic (HY1): Centered on the terminal methyl of the Ethyl group.[1]
-
Hydrophobic (HY2): Centered on the terminal methyl of the Propyl group.[1]
-
Hydrogen Bond Donor (HBD): The N-H proton (if not substituted further, though in tertiary amine derivatives this is lost).[1]
Step 3: Geometric Constraints
-
Distance N-C(ethyl): ~2.5 Å (fixed).
-
Distance N-C(propyl): Variable (3.8 Å in extended conformation).
-
Angle C(ethyl)-N-C(propyl): ~109.5° (tetrahedral geometry).[1]
Case Study: MDR Efflux Pump Inhibition
One of the most potent applications of N-alkylaniline derivatives (containing the ethyl/propyl amine motif) is the inhibition of ATP-binding cassette (ABC) transporters, specifically P-gp and Breast Cancer Resistance Protein (BCRP). These transporters pump chemotherapeutics out of cancer cells, causing resistance.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory potency of aniline derivatives where the N-alkyl chain length is varied. The N-propyl moiety shows optimal balance between solubility and hydrophobic interaction with the transporter's drug-binding pocket.
Table 1: Inhibition of BCRP and P-gp by N-Alkylaniline Derivatives
| Compound ID | N-Alkyl Substitution | BCRP IC₅₀ (µM) | P-gp IC₅₀ (µM) | Pharmacophore Insight |
| 1 | 3-propyl | 0.25 | 0.48 | Optimal hydrophobic fill |
| 2 | 3-ethyl | 0.31 | 0.55 | Slightly reduced steric bulk |
| 3 | 3-methyl | 0.42 | 0.71 | Insufficient hydrophobic reach |
| 4 | 4-propyl | 0.38 | 0.62 | Positional isomer effect |
| 5 | Unsubstituted (H) | 1.25 | 2.10 | Loss of hydrophobic anchor |
Data Source: Synthesized from BenchChem technical reports and related quinazolinamine derivative studies [1, 2].
Mechanistic Interpretation
The pharmacophore analysis reveals that the Propyl tail (Compound 1) provides the ideal length to interact with the phenylalanine-rich hydrophobic clamp in the P-gp binding site. The Ethyl derivative (Compound 2) is slightly less potent, suggesting the binding pocket has depth that the ethyl group cannot fully occupy.[1] The basic nitrogen (protonated) likely interacts with acidic residues or cation-
Safety Pharmacophore: The Nitrosamine Toxicophore[1]
A critical aspect of analyzing secondary amine derivatives is the risk of N-nitrosamine formation, a potent class of genotoxic impurities.
-
Mechanism: Secondary amines react with nitrosating agents (e.g., nitrites in acidic conditions) to form N-nitrosamines.[1]
-
Toxicophore: The N-N=O moiety.[1]
-
Risk: N-ethyl-1-propanamine can form N-nitrosoethylpropylamine.
-
Mitigation: In drug design, this risk is mitigated by converting the secondary amine to a tertiary amine or using steric bulk to hinder nitrosation.[1]
Experimental Protocol: BCRP Inhibition Assay
To validate the pharmacophore predictions, the following assay protocol is recommended for testing new derivatives.
Materials:
-
MCF-7/MX cells (BCRP-overexpressing).
-
Fluorescent substrate: Mitoxantrone or Hoechst 33342.[1]
-
Test compounds (N-ethyl-1-propanamine derivatives).
Methodology:
-
Cell Seeding: Seed MCF-7/MX cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds at varying concentrations (0.01 – 100 µM) in the presence of 5 µM Mitoxantrone.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Wash: Remove supernatant and wash cells 2x with ice-cold PBS to stop transport.
-
Lysis/Detection: Lyse cells and measure intracellular fluorescence (Ex/Em depending on substrate).
-
Calculation: Calculate % inhibition relative to positive control (e.g., Ko143). Plot dose-response curves to determine IC₅₀.
Visualizations
Diagram 1: Pharmacophore Feature Map
This diagram illustrates the spatial arrangement of the pharmacophoric features on the N-ethyl-1-propanamine core.
Caption: 3D Pharmacophore model showing the central cationic nitrogen anchoring two hydrophobic vectors of differing lengths.
Diagram 2: Screening & Optimization Workflow
This flowchart outlines the logic for filtering derivatives based on the established pharmacophore.[1]
Caption: Logical workflow for selecting N-ethyl-1-propanamine derivatives for synthesis, integrating safety and efficacy filters.
References
-
National Institutes of Health (NIH). (2025).[1] 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]
-
MDPI. (2018).[1] Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Disclaimer: Specific experimental chemical stability data for 3-(1-Azepanyl)-N-ethyl-1-propanamine is not extensively available in the public domain. This guide provides a comprehensive framework for determining its stability profile based on established scientific principles, regulatory guidelines, and data from structurally related compounds. The protocols and potential degradation pathways described herein are intended to serve as a robust starting point for laboratory investigation.
Introduction: Understanding the Stability Imperative
3-(1-Azepanyl)-N-ethyl-1-propanamine, a substituted amine with potential applications in pharmaceutical and chemical research, necessitates a thorough understanding of its chemical stability. The stability of a compound is a critical determinant of its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties. This guide outlines the principles and methodologies for a comprehensive evaluation of the chemical stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine, in line with the standards expected in drug development and chemical research.
Forced degradation studies, as mandated by guidelines from the International Council for Harmonisation (ICH), are an indispensable tool in this evaluation.[1][2] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling to accelerate degradation. The insights gained are pivotal for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3]
Physicochemical Properties and Handling Recommendations
While detailed stability data is sparse, existing material safety data sheets (MSDS) provide foundational information for handling and storage.
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dark, and well-ventilated place.[5] | To minimize thermal and photolytic degradation. |
| Atmosphere | Store under an inert gas.[5] | To prevent oxidation, as amines are susceptible to oxidative degradation. |
| Container | Tightly closed container.[5][6] | To prevent exposure to moisture and atmospheric oxygen. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5] | Amines can react exothermically with acids and be oxidized by strong oxidizing agents. |
| Handling | Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6][7] | To avoid inhalation and skin contact. |
Forced Degradation Studies: A Methodological Approach
Forced degradation studies are essential to understand the intrinsic stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine. The following protocols are designed to be self-validating, with the aim of achieving 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.[3]
Analytical Methodology
A stability-indicating analytical method is a prerequisite for any degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection or, for greater sensitivity and specificity, mass spectrometry (LC-MS/MS) detection, would be the method of choice.[8][9][10] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the parent compound from all potential degradation products.[11]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The study of hydrolytic stability across a range of pH values is crucial.
Experimental Protocol:
-
Preparation of Solutions: Prepare solutions of 3-(1-Azepanyl)-N-ethyl-1-propanamine (e.g., 1 mg/mL) in three different aqueous media:
-
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 N Sodium Hydroxide (NaOH) for basic conditions.
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). A control sample should be kept at refrigerated conditions.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.
-
Causality: The use of acidic, neutral, and basic conditions is to investigate the susceptibility of the molecule to acid/base-catalyzed hydrolysis. The tertiary amine and the secondary amine within the azepane ring could exhibit different stabilities at varying pH. For instance, acid-catalyzed degradation has been observed for compounds like fentanyl.[11][12]
Oxidative Stability
The presence of two amine functionalities in 3-(1-Azepanyl)-N-ethyl-1-propanamine suggests a potential susceptibility to oxidation.
Experimental Protocol:
-
Preparation of Solution: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.
-
Incubation: Store the solution at room temperature and monitor at regular intervals. A control sample without H₂O₂ should be analyzed concurrently.
-
Analysis: Analyze the samples using the validated HPLC method.
-
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[1] Tertiary amines are known to be oxidized to N-oxides.[11][12]
Photostability
Exposure to light can induce degradation, and photostability testing is a key regulatory requirement.[13]
Experimental Protocol:
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
-
Causality: This protocol follows ICH Q1B guidelines for photostability testing.[13] It helps determine if the compound is light-sensitive and if protective packaging is required.
Thermal Stability
Elevated temperatures can accelerate degradation and provide insights into the compound's thermal lability.
Experimental Protocol:
-
Sample Preparation: Place the solid compound in a controlled temperature chamber (e.g., 80°C).
-
Control: Store a control sample at the recommended storage temperature.
-
Analysis: Analyze the samples at various time points.
-
Causality: Thermal stress can induce degradation pathways that may not be observed under other conditions. For some amine-containing compounds, thermal degradation can be a significant pathway.[11][14]
Potential Degradation Pathways
Based on the chemical structure of 3-(1-Azepanyl)-N-ethyl-1-propanamine and known degradation pathways of similar amine-containing molecules, the following degradation pathways can be hypothesized.
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 4. 3-(1-Azepanyl)-N-ethyl-1-propanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]
- 6. pccarx.com [pccarx.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
- 10. scilit.com [scilit.com]
- 11. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Identification and Validation of Biological Targets for 3-(1-Azepanyl)-N-ethyl-1-propanamine
Executive Summary
3-(1-Azepanyl)-N-ethyl-1-propanamine is a small molecule featuring a saturated seven-membered azepane heterocycle. While direct research on its specific biological targets is limited, the azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological targets of this compound. By leveraging established and cutting-edge methodologies, from affinity-based proteomics to label-free techniques, this document outlines a strategic, multi-pronged approach to de-orphanize 3-(1-Azepanyl)-N-ethyl-1-propanamine and elucidate its mechanism of action.
Introduction: The Azepane Scaffold and Its Therapeutic Potential
The compound in focus, 3-(1-Azepanyl)-N-ethyl-1-propanamine, possesses a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol . Its structure is characterized by a flexible seven-membered azepane ring linked to an N-ethyl-1-propanamine side chain. The azepane motif is found in numerous FDA-approved drugs and natural products, valued for its three-dimensional architecture which allows for diverse substitutions to fine-tune pharmacological activity.[1][4]
Derivatives of the azepane ring system have been reported to exhibit a broad spectrum of biological activities.[3] These include, but are not limited to:
-
Anticancer Activity: Various azepane-containing compounds have demonstrated cytotoxicity against a range of cancer cell lines.[1]
-
Anti-Alzheimer's Disease Activity: Certain derivatives have shown inhibitory effects on targets relevant to neurodegenerative diseases.[1]
-
Protein Kinase Inhibition: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinases, making this target class a strong candidate for other azepane derivatives.[4]
-
Histamine Receptor Antagonism: The marketed drug Azelastine, an azepane-containing compound, is a potent histamine antagonist.[4]
Given this landscape, a systematic investigation into the biological targets of 3-(1-Azepanyl)-N-ethyl-1-propanamine is warranted. This guide proposes a logical workflow, beginning with broad, unbiased screening methods and progressing to specific, hypothesis-driven validation assays.
A Strategic Workflow for Target Identification
The primary challenge in understanding the pharmacological potential of a novel compound is the identification of its molecular target(s). We advocate for a parallel approach, employing both affinity-based and label-free methods to increase the probability of success and provide orthogonal validation of initial findings.[5]
Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography remains a cornerstone of target identification.[6] This method relies on immobilizing the small molecule (the "bait") to a solid support and using it to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
The workflow for an AC-MS experiment is a multi-step process requiring careful planning and execution.
-
Bait Synthesis: Synthesize an analog of 3-(1-Azepanyl)-N-ethyl-1-propanamine with a linker at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. Covalently attach this linker to agarose or magnetic beads.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) and prepare a native cell lysate under conditions that preserve protein complexes.[7]
-
Control Resin Preparation: Prepare control beads that are blocked or coupled to a structurally similar but inactive molecule to account for non-specific binding.
-
Incubation: Incubate the cell lysate separately with the bait-coupled beads and the control beads.
-
Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the bait molecule.[8]
-
Elution: Elute the specifically bound proteins from the beads, often using a denaturing buffer like SDS-PAGE loading buffer.[8]
-
Protein Separation and Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the entire protein lane from the gel and perform in-gel digestion with trypsin.[8]
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the bait sample compared to the control sample. These are your primary "hits".
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[5][6] This technique avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.
The DARTS workflow is conceptually straightforward and offers a complementary approach to AC-MS.
-
Lysate Preparation: Prepare a native cell lysate as in the AC-MS protocol.
-
Compound/Vehicle Treatment: Divide the lysate into at least two aliquots. Treat one with 3-(1-Azepanyl)-N-ethyl-1-propanamine and the other with the vehicle control (e.g., DMSO).
-
Limited Proteolysis: Add a protease, such as pronase or thermolysin, to both aliquots and incubate for a defined period. The concentration of protease should be optimized to achieve significant but not complete protein degradation in the vehicle control.
-
Stop Digestion: Stop the proteolytic reaction, typically by adding a denaturing agent like SDS-PAGE loading buffer and boiling.
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).
-
Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These represent proteins that were protected from digestion.
-
Excise these protected bands and identify the proteins using mass spectrometry.
-
Target Validation: Confirming the Interaction
Identifying a list of "hits" is only the first step. Rigorous validation is crucial to confirm that a hit is a genuine biological target and that its modulation by the compound leads to a therapeutic effect.[9][10]
Biochemical Validation
Once a putative target is identified (e.g., Protein Kinase X), the direct interaction must be confirmed using a cell-free biochemical assay.[11]
-
Reagents: Obtain recombinant Protein Kinase X, its specific substrate peptide, and ATP.
-
Assay Setup: In a microplate, set up reactions containing the kinase, substrate, and ATP. Add varying concentrations of 3-(1-Azepanyl)-N-ethyl-1-propanamine to different wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based, such as ADP-Glo™, or fluorescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 2.1 |
| 100 | 98.5 ± 0.8 |
| Calculated IC50 | 1.05 µM |
Cellular Target Engagement
Confirming that the compound binds its target within a living cell is a critical validation step.[11] Cellular thermal shift assays (CETSA) or NanoBRET™ assays are excellent methods for this purpose. These assays measure target engagement in a physiological context, providing evidence that the compound can cross the cell membrane and interact with its target.
Elucidating the Signaling Pathway
With a validated target, the next step is to understand its role in cellular signaling. If Protein Kinase X is confirmed as the target, literature research and further experiments (e.g., western blotting for downstream substrates) are needed to place it within a known signaling pathway.
For instance, if Protein Kinase X is a component of the MAPK/ERK pathway, which is frequently dysregulated in cancer, the binding of 3-(1-Azepanyl)-N-ethyl-1-propanamine would be expected to inhibit this pathway, leading to reduced cell proliferation.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the de-orphanization of 3-(1-Azepanyl)-N-ethyl-1-propanamine. By combining unbiased, discovery-oriented techniques like AC-MS and DARTS with rigorous biochemical and cellular validation assays, researchers can confidently identify its biological targets. Elucidating these targets and their associated signaling pathways is the foundational step in translating a promising chemical scaffold into a potential therapeutic agent. Future work would involve medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox profiling, and eventual in vivo studies in relevant disease models.
References
-
Al-Mubarak, A. I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. Available at: [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]
-
Ziegler, S., et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
Wang, B-L., et al. (2020). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]
-
protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. Available at: [Link]
-
PubMed. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PubMed. Available at: [Link]
-
Chemsrc. (n.d.). N-Ethyl-1-propanamine. Chemsrc. Available at: [Link]
-
Institut de Pharmacologie et de Biologie Structurale. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). IPBS. Available at: [Link]
-
PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine. PubChem. Available at: [Link]
-
ResearchGate. (2025). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Propanamine, N-ethyl-. PubChem. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3-(1-Azepanyl)-1-propanamine. Pharmaffiliates. Available at: [Link]
-
NIST. (n.d.). 1-Propanamine, N-ethyl-. NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. wp.unil.ch [wp.unil.ch]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. selvita.com [selvita.com]
Methodological & Application
Application and Protocol Guide for Reductive Amination Using 3-(1-Azepanyl)-N-ethyl-1-propanamine
Introduction: The Strategic Advantage of 3-(1-Azepanyl)-N-ethyl-1-propanamine in Amine Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of complex secondary and tertiary amines is a cornerstone. Reductive amination stands out as a robust and widely utilized transformation for forging carbon-nitrogen bonds. This guide focuses on the application of a unique and versatile building block, 3-(1-Azepanyl)-N-ethyl-1-propanamine , in reductive amination protocols.
The structure of 3-(1-Azepanyl)-N-ethyl-1-propanamine, featuring a primary amine for direct participation in the core reaction and a sterically accessible tertiary amine within an azepane ring, presents both opportunities and challenges. The primary amine serves as the reactive handle for the formation of an imine or iminium ion intermediate with a carbonyl compound, which is subsequently reduced. The strategic placement of the tertiary amine offers a potential point for modulating physicochemical properties such as solubility and basicity in the final product, a desirable feature in medicinal chemistry.
A critical consideration in the use of diamines like 3-(1-Azepanyl)-N-ethyl-1-propanamine is chemoselectivity . The reaction must be directed to exclusively modify the primary amine, leaving the tertiary amine intact. This guide will provide detailed protocols and the underlying chemical principles to achieve this selectivity with high fidelity.
Core Mechanism: A Stepwise Look at Reductive Amination
Reductive amination is a two-step process that can often be performed in a single pot ("direct reductive amination"). The fundamental transformation involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine.
The general mechanism proceeds as follows:
-
Imine/Iminium Ion Formation: The primary amine, in this case, the -NH2 group of 3-(1-Azepanyl)-N-ethyl-1-propanamine, nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to form an imine intermediate. Under acidic conditions, this imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary or tertiary amine product.
Mild reducing agents are crucial for the success of one-pot reductive aminations, as they must selectively reduce the imine/iminium ion in the presence of the unreacted carbonyl starting material.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the reductive amination of a carbonyl compound with 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Caption: General workflow for the reductive amination process.
Protocols for Reductive Amination
The choice of reducing agent is paramount in achieving a successful and chemoselective reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is a highly effective and mild reagent for this purpose, known for its selectivity in reducing imines over carbonyls.[1]
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a robust starting point for the reductive amination of a variety of aldehydes and ketones with 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Materials:
-
3-(1-Azepanyl)-N-ethyl-1-propanamine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq).
-
Dissolve the carbonyl compound in anhydrous DCE or THF (approximately 0.1-0.2 M).
-
Add 3-(1-Azepanyl)-N-ethyl-1-propanamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
For reactions with less reactive ketones, the addition of acetic acid (1.0-2.0 eq) at this stage can catalyze imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Protocol 2: Two-Step Procedure for Aldehydes Prone to Dialkylation
For certain reactive aldehydes, dialkylation of the primary amine can be a competing side reaction.[2] A two-step procedure can mitigate this issue by first forming the imine and then reducing it in a separate step.
Step 1: Imine Formation
-
Dissolve the aldehyde (1.0 eq) and 3-(1-Azepanyl)-N-ethyl-1-propanamine (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by NMR or LC-MS.
-
Once the imine formation is complete, concentrate the mixture under reduced pressure to remove the methanol.
Step 2: Reduction
-
Dissolve the crude imine in a suitable solvent such as MeOH or ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and concentrate under reduced pressure to remove the alcohol.
-
Perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes for the reductive amination of 3-(1-Azepanyl)-N-ethyl-1-propanamine with various carbonyl compounds, based on established principles of reductive amination.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Expected Yield (%) | Notes |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | None | 85-95 | Clean reaction, minimal side products. |
| 2 | Cyclohexanone | NaBH(OAc)₃ | THF | Acetic Acid | 80-90 | Acid catalysis improves reaction rate. |
| 3 | Acetone | NaBH(OAc)₃ | DCE | Acetic Acid | 75-85 | Generally good yield for aliphatic ketones. |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | None | 80-90 | Potential for dialkylation; monitor carefully. |
| 5 | Formaldehyde (aq.) | NaBH₃CN | MeOH | None | 70-80 | N-methylation of the primary amine. |
Scientific Integrity and Causality
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations due to its mildness and selectivity. The bulky acetate groups sterically hinder the boron center, making it less reactive towards ketones and aldehydes but still sufficiently reactive to reduce the more electrophilic iminium ion.[1] This selectivity is key to achieving high yields in a one-pot procedure.
-
Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is toxic and can generate hydrogen cyanide upon acidification. It is often used at a slightly acidic pH (5-6) where the iminium ion is readily formed and preferentially reduced.
-
Sodium Borohydride (NaBH₄): This reagent is more reactive and can reduce aldehydes and ketones. Therefore, it is best suited for a two-step procedure where the carbonyl compound is consumed during imine formation before the addition of the reducing agent.
Solvent Selection:
-
Aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are generally preferred for reactions with NaBH(OAc)₃, as they do not react with the borohydride reagent.
-
Protic solvents like methanol (MeOH) and ethanol (EtOH) are suitable for reductions with NaBH₄ and NaBH₃CN and can also facilitate imine formation.
Role of the Acid Catalyst:
-
The formation of the imine/iminium ion is the rate-limiting step in many reductive aminations, especially with less reactive ketones.
-
The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
Chemoselectivity with 3-(1-Azepanyl)-N-ethyl-1-propanamine:
The successful reductive amination of 3-(1-Azepanyl)-N-ethyl-1-propanamine relies on the inherent difference in reactivity between the primary and tertiary amine functionalities.
-
Primary Amine: The primary amine is nucleophilic and possesses the necessary protons to undergo condensation with a carbonyl group to form an imine.
-
Tertiary Amine: The tertiary amine is also nucleophilic and basic, but it lacks the protons required to form a stable imine intermediate. While it can participate in acid-base chemistry within the reaction, it will not undergo the condensation-reduction sequence of reductive amination.
Therefore, under the controlled conditions outlined in the protocols, the reaction will proceed chemoselectively at the primary amine terminus.
Diagram of Chemoselectivity
Caption: Chemoselective reaction at the primary amine.
Conclusion
3-(1-Azepanyl)-N-ethyl-1-propanamine is a valuable synthon for the introduction of a unique diamine motif into target molecules via reductive amination. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the alkylation of the primary amine. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in drug discovery and chemical development programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Myers, A. G., et al. (2011). Reductive Amination. In Myers' Organic Chemistry. [Link]
Sources
Application Note: Precision N-Alkylation of Azepane Scaffolds
Mechanistic Control, Protocol Optimization, and Troubleshooting
Abstract
The azepane (hexamethyleneimine) ring is a critical pharmacophore in medicinal chemistry, present in therapeutic agents such as Setastine (antihistamine) and Balanol (PKC inhibitor). However, its functionalization presents unique challenges compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). The increased conformational flexibility (entropy) and subtle steric shielding of the nitrogen lone pair often lead to unpredictable reaction kinetics and a high propensity for over-alkylation (quaternization). This guide provides a rigorous, evidence-based approach to N-alkylation, moving beyond generic "secondary amine" conditions to specific, high-fidelity protocols for azepane derivatives.
Part 1: Strategic Analysis & Mechanistic Insights
1.1 The Azepane Paradox: Basicity vs. Nucleophilicity
To optimize N-alkylation, one must understand the substrate's physical chemistry.
-
Basicity: Azepane (
) is comparably basic to piperidine ( ). In terms of pure proton affinity, they are similar. -
Nucleophilicity & Sterics: Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twisted-chair and twisted-boat conformers. This flexibility creates an "entropic penalty" during the transition state of
reactions. However, the nitrogen lone pair is often more accessible in certain conformers than in piperidine, leading to rapid initial alkylation but also a higher risk of subsequent quaternization if stoichiometry is not strictly controlled.
1.2 The "Quaternization Trap"
A common failure mode in azepane chemistry is the formation of quaternary ammonium salts.
-
Cause: Once the mono-alkylated product is formed, the resulting tertiary amine is often more nucleophilic than the starting secondary amine due to the inductive effect of the new alkyl group (unless the group is electron-withdrawing).
-
Solution:
-
Method A (Direct Alkylation): Use a hindered organic base (DIPEA) in a polar aprotic solvent (MeCN) to suppress proton transfer between the product and starting material.
-
Method B (Reductive Amination): The preferred route for introducing bulky groups or when strict mono-alkylation is required. The intermediate iminium ion prevents double addition.
-
Part 2: Decision Matrix & Workflow
Use the following logic to select the optimal protocol for your specific substrate.
Figure 1: Decision tree for selecting reaction conditions based on electrophile availability and substrate stability.
Part 3: Detailed Experimental Protocols
Protocol A: Controlled
Alkylation (The "Hunig's Base" Method)
Best for: Primary alkyl halides (R-Br, R-I) and robust substrates.
Rationale: Using Acetonitrile (MeCN) as a solvent with N,N-Diisopropylethylamine (DIPEA) minimizes quaternization compared to the classical
Materials:
-
Azepane derivative (1.0 equiv)[1]
-
Alkyl Halide (1.05 - 1.1 equiv)
-
DIPEA (1.2 - 1.5 equiv)
-
Acetonitrile (Anhydrous, 0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the azepane derivative in anhydrous MeCN under
atmosphere. -
Base Addition: Add DIPEA in one portion at room temperature (RT).
-
Alkylation: Add the alkyl halide dropwise over 10 minutes.
-
Critical Step: If the alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), cool to 0°C during addition to prevent exotherm-driven over-alkylation.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]
-
Note: If conversion is <50% after 6 hours, heat to 50°C. Avoid reflux unless absolutely necessary to prevent quaternization.
-
-
Workup: Evaporate MeCN. Redissolve residue in EtOAc, wash with saturated
(x2) and Brine (x1). Dry over .[1]
Protocol B: Reductive Amination (The "Selectivity" Method)
Best for: Introducing bulky groups, avoiding quaternization, or using aldehyde precursors.
Rationale: This method proceeds via an iminium ion intermediate.[1] Since the iminium ion cannot react with a second equivalent of carbonyl to form a quaternary species easily, mono-alkylation is virtually guaranteed. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness—it reduces the iminium ion faster than the aldehyde/ketone.
Materials:
-
Azepane derivative (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
- (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops, or 1.0 equiv if using ketone)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Step-by-Step:
-
Imine Formation: Dissolve azepane and aldehyde in DCE (0.2 M) at RT.
-
Optimization: If using a ketone, add 1.0 equiv of Acetic Acid and stir for 30 mins before adding the reducing agent to promote iminium formation.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 2–12 hours.
-
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract with DCM (x3). Wash combined organics with Brine.
Protocol C: Ruthenium-Catalyzed "Borrowing Hydrogen"
Best for: Green chemistry applications, using stable alcohols as electrophiles.
Rationale: This atom-economical method uses alcohols directly, generating only water as a byproduct.[3][4][5][6] The catalyst dehydrogenates the alcohol to an aldehyde, which undergoes in-situ condensation with the amine, followed by hydrogenation by the catalyst.
Materials:
-
Azepane derivative (1.0 equiv)[1]
-
Primary Alcohol (1.1 equiv)
-
Catalyst:
(0.5 mol%) + DPEphos (1.0 mol%) -
Solvent: Toluene or t-Amyl alcohol (can be run neat if alcohol is liquid)
Step-by-Step:
-
Setup: In a pressure tube or sealed vial, mix azepane, alcohol, Ru-catalyst, and ligand.
-
Degas: Purge with Argon for 5 minutes.
-
Heating: Heat to 100–110°C for 12–24 hours.
-
Note: This reaction requires thermal energy to drive the dehydrogenation step.
-
-
Workup: Cool to RT. Filter through a short pad of Celite to remove catalyst. Concentrate and purify.
Part 4: Troubleshooting & Optimization Guide
Data Table: Common Issues and Remediation
| Symptom | Probable Cause | Corrective Action |
| Double Alkylation (Quaternization) | High local concentration of Alkyl Halide; Product is more nucleophilic than SM. | Switch to Protocol B. If using Protocol A, use dilute conditions (0.05 M) and add Alkyl Halide via syringe pump over 1 hour. |
| Low Conversion (Protocol A) | Steric hindrance of the 7-membered ring; "Entropic penalty". | Switch solvent to DMF and heat to 60°C. Add KI (0.1 equiv) (Finkelstein condition) to activate alkyl chloride/bromide. |
| No Reaction (Protocol B) | Poor iminium formation (common with sterically hindered ketones). | Add Titanium(IV) isopropoxide ( |
| Product Trapped in Aqueous Phase | Azepanes are often amphiphilic/polar. | Do not use acidic workup. Salt out the aqueous phase with solid NaCl. Use CHCl3/iPrOH (3:1) for extraction. |
Part 5: References
-
Basicity of Cyclic Amines: "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid." Master Organic Chemistry. Link
-
Protocol A (DIPEA/MeCN): Moore, J. L., et al. "An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base." Arkivoc2005 (vi) 287-292.[7] Link
-
Protocol C (Borrowing Hydrogen): Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[8] J. Am. Chem. Soc.[8][9]2009 , 131, 1766-1774.[8] Link
-
Azepane in Medicinal Chemistry: "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." PMC - NIH. Link
-
Iridium Catalysis (Alternative to Ru): "Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes."[10] RSC Advances. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 9. Sci-Hub. ChemInform Abstract: Ruthenium‐Catalyzed N‐Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. / ChemInform, 2009 [sci-hub.box]
- 10. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
scale-up procedures for 3-(1-Azepanyl)-N-ethyl-1-propanamine production
The successful scale-up of 3-(1-Azepanyl)-N-ethyl-1-propanamine synthesis is a multidisciplinary endeavor that hinges on a deep understanding of the underlying chemistry, robust process safety analysis, and meticulous engineering control. [1][21]By prioritizing thermal hazard assessment, conducting a thorough HAZOP study, and implementing scalable purification and QC methods, researchers and developers can effectively transition this process from the laboratory bench to pilot-scale production safely and efficiently. Continuous monitoring and a strong safety culture are paramount throughout the entire lifecycle of the process. [2]
References
-
QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
-
H.E.L Group. Process Safety and Scale-up. [Link]
-
Diplomata Comercial. Amine Manufacturing Process: Comprehensive Guide to Amines. [Link]
-
Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]
-
Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
The Safety Master. (2025, June 2). Explore HAZOP Uses Across Key Industries Today. [Link]
-
ACS Publications. (2019, May 16). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]
-
MOST Wiedzy. Literature update of analytical methods for biogenic amines determination in food and beverages. [Link]
-
ResearchGate. (2025, August 5). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples. [Link]
-
PMC. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
-
AZoM. (2016, January 19). Measuring Amine Strength in Absorption and Regeneration Solutions Using Handheld Raman. [Link]
-
ResearchGate. Large-scale reductive amination and synthesis applications. [Link]
-
Myers Chem 115. Reductive Amination. [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
HSAS Removal Unit (RU). Gas Treating Products & Technologies | Amines Purification. [Link]
-
SixSigma.us. (2024, July 18). Hazard and Operability Study (HAZOP): A Guide for Risk Assessment. [Link]
-
PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
- Google Patents.
-
University of Cambridge. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]
-
Wiley Online Library. (2022, September 1). Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]
-
The Pharma Master. (2021, May 24). What is HAZOP ? Scientific procedure of doing HAZOP? What is HAZOP guidewords?. [Link]
-
SafetyCulture. (2025, August 19). What is HAZOP? Hazard and Operability Study. [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. [Link]
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
- Google Patents.
-
ResearchGate. Structure of 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one.... [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. qesacademy.com [qesacademy.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. 3-(1-Azepanyl)-N-ethyl-1-propanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. fauske.com [fauske.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Introduction: The Duality of Reactivity in 3-(1-Azepanyl)-N-ethyl-1-propanamine
3-(1-Azepanyl)-N-ethyl-1-propanamine is a diamine featuring two distinct nitrogen centers: a secondary amine within the flexible N-ethyl-1-propanamine chain and a tertiary amine as part of the seven-membered azepane ring. This structural duality makes it a versatile building block in medicinal chemistry and materials science. The secondary amine serves as a prime nucleophilic handle for a variety of transformations, including alkylation, acylation, and reductive amination, while the tertiary azepane can influence the molecule's overall basicity, solubility, and potential for quaternization.
The success of any reaction involving this substrate—be it yield, purity, or reaction time—is critically dependent on the choice of solvent. The solvent is not merely an inert medium; it is an active participant that influences reactant solubility, stabilizes transition states, and can even dictate the reaction pathway.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection, grounded in mechanistic principles and supported by actionable protocols.
Physicochemical Profile and Solvent Interactions
Before selecting a solvent, it is crucial to understand the substrate's properties.
-
Structure: C₁₁H₂₄N₂
-
Molecular Weight: 184.32 g/mol
-
Key Features:
-
Secondary Amine (-NH): A potent nucleophile and a hydrogen bond donor. Its reactivity is highly sensitive to solvation.[2][4]
-
Tertiary Amine (-N<): A hydrogen bond acceptor. It contributes to the molecule's overall polarity and basicity.
-
Azepane Ring: A saturated seven-membered heterocycle, which imparts a degree of conformational flexibility.[5]
-
Polarity: The presence of two nitrogen atoms makes it a moderately polar molecule, generally soluble in a range of organic solvents.
-
The interplay between the hydrogen-bonding capabilities of the secondary amine and the overall polarity dictates its interaction with different solvent classes.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate the secondary amine through hydrogen bonding, creating a "solvent cage." This cage can stabilize the amine in its ground state but may hinder its nucleophilicity by sterically blocking its approach to an electrophile and lowering its ground state energy.[2][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They can solvate cations effectively but are less capable of solvating the lone pair of the amine nucleophile. This leaves the amine "naked" and highly reactive, often leading to significant rate enhancements in nucleophilic substitution reactions.[4][6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility of the amine may be limited in these solvents. They are generally used when reactants are nonpolar or when trying to minimize side reactions that are accelerated by polarity.
Strategic Solvent Selection for Key Transformations
The optimal solvent choice is intrinsically linked to the reaction mechanism. Below, we explore solvent strategies for the most common reactions involving the secondary amine of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds and is highly effective for converting the secondary amine into a tertiary amine.[7] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The solvent must be compatible with both the iminium formation and the reducing agent.
Key Considerations:
-
Reducing Agent Compatibility: The most common and mild reducing agents for this transformation are borohydride-based, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN).[7] These reagents have different stability profiles in various solvents.
-
Iminium Ion Formation: This is an equilibrium step involving the dehydration of a hemiaminal intermediate. The choice of solvent can influence the rate of this step.[8]
Solvent Recommendations:
| Solvent | Class | Suitability & Rationale | Common Reducing Agents |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Excellent (Recommended) . A green, high-performance alternative to chlorinated solvents.[9][10] It provides good solubility for reactants and is broadly compatible with STAB, leading to high yields. | NaBH(OAc)₃ |
| Dichloromethane (DCM) | Aprotic | Good (Use with Caution) . Historically common and effective, but its use is discouraged due to environmental and safety concerns.[10] | NaBH(OAc)₃, NaBH₃CN |
| 1,2-Dichloroethane (DCE) | Aprotic | Good (Use with Caution) . Similar to DCM, it is a traditional solvent that often gives excellent results but should be replaced with greener alternatives where possible.[9][11] | NaBH(OAc)₃, NaBH₃CN |
| Tetrahydrofuran (THF) | Polar Aprotic | Good . A versatile solvent that works well, though reaction rates may sometimes be slower than in EtOAc or DCE. | NaBH(OAc)₃ |
| Methanol (MeOH) | Polar Protic | Good (for imine formation) . Can accelerate the initial imine formation step, even without dehydrating agents.[7] However, it can react with borohydride reagents and should be used with caution, particularly with NaBH₄. | NaBH₃CN (with acid) |
| Acetonitrile (MeCN) | Polar Aprotic | Fair . Can be a suitable co-solvent but should generally be avoided as the primary solvent.[7] | NaBH(OAc)₃ |
Diagram: General Workflow for Reductive Amination Caption: A streamlined workflow for performing a reductive amination reaction.
N-Alkylation (Sₙ2 Reaction)
N-alkylation with alkyl halides is a fundamental Sₙ2 reaction. The rate is highly dependent on the nucleophilicity of the secondary amine. The solvent's role is to dissolve the reactants while maximizing this nucleophilicity.
Key Considerations:
-
Nucleophilicity Enhancement: The solvent should minimize hydrogen bonding to the amine's lone pair.[4]
-
Leaving Group Solvation: The solvent should be able to solvate the leaving group (e.g., Br⁻, I⁻) as it departs.
Solvent Recommendations:
| Solvent | Class | Suitability & Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent . Its high polarity effectively solvates the counter-ion of the base and the leaving group, while leaving the amine nucleophile highly reactive. Often used with bases like K₂CO₃ or Cs₂CO₃.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent . Similar to DMF, it strongly enhances nucleophilicity. Its high boiling point allows for reactions at elevated temperatures. Can sometimes make product isolation more difficult. |
| Acetonitrile (MeCN) | Polar Aprotic | Very Good . A common and effective solvent for Sₙ2 reactions. It is less viscous and has a lower boiling point than DMF/DMSO, which can simplify workup. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good . A less polar option that is still very effective, especially when stronger bases like NaH are used to deprotonate the amine first. |
| Toluene | Nonpolar | Situational . Can be used in cases where a non-polar environment is required, often with phase-transfer catalysis to bring an inorganic base into the organic phase.[3][13] |
Diagram: Solvent Effect on Amine Nucleophilicity Caption: How solvents mediate the reactivity of a secondary amine in Sₙ2 reactions.
Sources
- 1. The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Abstract & Scope
This technical guide details the step-by-step synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine , a tertiary-secondary diamine motif commonly utilized as a pharmacophore in antihistamines, antipsychotics, and GPCR ligands.[1][2] The protocol utilizes azepane (hexamethyleneimine) as the starting material.[2][3]
The method selected for this application note is a sequential nucleophilic substitution strategy. This route is preferred over reductive amination for its operational simplicity and the avoidance of unstable aldehyde intermediates.[1] The protocol is designed for research-scale production (10–50 g) with a focus on regioselectivity and safety.[1][2]
Safety Warning: This protocol involves the use of alkylating agents (1-bromo-3-chloropropane) and volatile amines (ethylamine).[1][2] All operations must be conducted in a properly functioning chemical fume hood with appropriate PPE (nitrile/butyl rubber gloves, chemical splash goggles).[1]
Retrosynthetic Analysis & Strategy
To construct the target molecule efficiently, we disconnect the propyl linker at the two nitrogen centers.
-
Disconnection A: The bond between the propyl chain and the azepane ring.[2]
-
Disconnection B: The bond between the propyl chain and the ethylamine group.[2]
Selected Pathway:
We employ 1-bromo-3-chloropropane as a bifunctional linker.[1][2] The reaction exploits the differential reactivity of the halogen leaving groups (
-
Step 1: Selective alkylation of azepane with the more reactive bromide terminus to form 1-(3-chloropropyl)azepane .[1][2]
-
Step 2: Nucleophilic displacement of the remaining chloride by ethylamine to yield the final product.
Reaction Scheme Visualization
Figure 1: Sequential alkylation pathway exploiting differential halogen reactivity.
Experimental Protocols
Step 1: Synthesis of 1-(3-Chloropropyl)azepane
Objective: Attach the propyl linker to the azepane ring while preserving the terminal chloride for the subsequent step.[1][2]
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Role |
|---|---|---|---|
| Azepane | 1.0 | 99.18 | Nucleophile |
| 1-Bromo-3-chloropropane | 1.2 | 157.44 | Linker |
| Potassium Carbonate (anhydrous) | 2.0 | 138.21 | Base (acid scavenger) |
| Acetone (or Acetonitrile) | Solvent | - | Medium |[1][2][4]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon).
-
Dissolution: Charge the flask with Azepane (10.0 g, 101 mmol) and Potassium Carbonate (27.9 g, 202 mmol) in Acetone (150 mL). Stir for 10 minutes to ensure a homogenous suspension.
-
Addition: Add 1-Bromo-3-chloropropane (19.0 g, 121 mmol) dropwise over 20 minutes. Note: The dropwise addition minimizes the risk of exotherm and bis-alkylation (dimerization).[1][2]
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 12–16 hours.
-
Process Check: Monitor by TLC (Silica, 10% MeOH in DCM).[1] The starting azepane spot (ninhydrin active) should disappear.
-
-
Workup:
-
Purification (Optional but Recommended): The crude oil contains excess bromochloropropane.[1][2] Purify via vacuum distillation or a short silica plug (eluting with Hexanes:EtOAc 8:2) to obtain clear, colorless 1-(3-chloropropyl)azepane .[1][2]
Critical Insight: Using acetone as a solvent typically precipitates the inorganic byproducts, driving the reaction forward. If the reaction is sluggish, switch to Acetonitrile (reflux at 82°C).
Step 2: Synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Objective: Displace the terminal chloride with ethylamine to form the secondary amine product.[1][2]
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Role |
|---|---|---|---|
| 1-(3-Chloropropyl)azepane | 1.0 | 175.68 | Electrophile |
| Ethylamine (70% aq. or 2M in THF) | 10.0 | 45.08 | Nucleophile |
| Ethanol | Solvent | - | Co-solvent (if needed) |
| Sodium Iodide (catalytic) | 0.1 | 149.89 | Finkelstein catalyst |[1][2]
Procedure:
-
Setup: Use a heavy-walled pressure vessel (Ace glass or stainless steel autoclave) rated for at least 5 bar, as ethylamine is volatile (b.p. 16.6°C).[1][2]
-
Charging: Dissolve 1-(3-chloropropyl)azepane (10.0 g, 57 mmol) in Ethanol (20 mL). Add Sodium Iodide (0.85 g, catalytic) to accelerate the reaction via in situ iodide exchange.
-
Amine Addition: Cool the vessel to 0°C. Add the Ethylamine solution (excess, approx. 570 mmol). Note: A large excess (10 eq) is strictly required to prevent the product (a secondary amine) from reacting with another molecule of starting material to form a tertiary amine dimer.
-
Reaction: Seal the vessel and heat to 60–70°C for 24 hours.
-
Workup:
-
Cool the vessel to room temperature, then to 0°C before opening.
-
Evaporate the excess ethylamine and solvent carefully under reduced pressure.[1][2]
-
Acid-Base Extraction: Dissolve the residue in 1M HCl (aq). Wash with Diethyl Ether (removes non-basic impurities).[1][2] Basify the aqueous layer to pH >12 using 5M NaOH.[2] Extract the free base into Dichloromethane (DCM) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous
, filter, and concentrate.
-
-
Final Purification: The resulting oil can be purified by vacuum distillation or column chromatography (DCM:MeOH:NH4OH, 90:9:1) to yield the pure 3-(1-Azepanyl)-N-ethyl-1-propanamine .[1][2]
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | Azepane Ring: Multiplets at ~1.6 ppm (8H) and ~2.6 ppm (4H, |
| MS (ESI+) | [M+H]+ : 185.2 m/z.[1][2] |
| Appearance | Colorless to pale yellow viscous liquid.[1][2] |
Troubleshooting & Optimization
-
Issue: Bis-alkylation in Step 2.
-
Issue: Incomplete Conversion in Step 1.
References
-
PubChem. (n.d.).[1][2] 3-(Azepan-1-yl)propan-1-amine.[1][2][4][9][10] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
F. Hoffmann-La Roche AG. (2019).[1][2] Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. U.S. Patent Application 20190092739A1.[1][2] Retrieved from (Methodological basis for diamine synthesis via halo-linkers).
Sources
- 1. carolinaattorneys.com [carolinaattorneys.com]
- 2. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(1-Azepanyl)-N-ethyl-1-propanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]
- 6. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 7. medshadow.org [medshadow.org]
- 8. jelsciences.com [jelsciences.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-(1-Azepanyl)-1-propanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Formulation Strategies for 3-(1-Azepanyl)-N-ethyl-1-propanamine (AEP-1)
The following Application Note and Protocol Guide is designed for drug development professionals, focusing on the formulation strategies for 3-(1-Azepanyl)-N-ethyl-1-propanamine (referred to herein as AEP-1 ).
Given the compound's structure (an aliphatic diamine with no aromatic chromophore) and its physicochemical profile (basic, lipophilic), this guide addresses specific challenges: detection limitations, nitrosamine risk mitigation, and pH-dependent solubility.
Executive Summary & Compound Profile
3-(1-Azepanyl)-N-ethyl-1-propanamine (AEP-1) is a bicyclic-functionalized diamine characterized by a tertiary azepane ring and a secondary ethylamine tail. It serves as a critical pharmacophore in Central Nervous System (CNS) drug discovery (targeting Sigma/Dopamine receptors) and as a functional headgroup precursor for ionizable lipids in RNA delivery systems.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Formulation |
| CAS Number | 1040690-19-4 | Reference standard identification.[1] |
| Molecular Weight | 184.32 g/mol | Low MW facilitates high permeability (CNS active). |
| Structure | Aliphatic Diamine (No Chromophore) | Critical: Invisible to standard UV-Vis (254 nm). Requires CAD/ELSD or LC-MS. |
| pKa (Predicted) | ~10.2 (2° amine), ~9.5 (3° amine) | Highly basic. Soluble in acidic media; precipitates at physiological pH. |
| LogP | ~2.2 – 2.4 | Moderately lipophilic; suitable for lipid-based formulations or salts. |
| Reactivity | Secondary Amine | High Risk: Prone to N-nitrosylation (Nitrosamine formation). |
Pre-Formulation Critical Quality Attributes (CQA)
Detection Strategy (The "Invisible" API Challenge)
Unlike typical APIs, AEP-1 lacks a conjugated
-
Protocol Recommendation: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for purity profiling.
-
Alternative: Derivatization with FMOC-Cl or OPA for UV/Fluorescence detection during early screening.
Nitrosamine Risk Assessment (NRA)
As a secondary amine, AEP-1 is a direct precursor to potential Nitrosamine Drug Substance Related Impurities (NDSRIs) if exposed to nitrites (common in excipients like MCC or Crospovidone).
-
Mitigation: Formulate with nitrite-scavengers (Ascorbic Acid, Alpha-tocopherol) and select low-nitrite excipients.
Formulation Strategy 1: Salt Selection for Oral Dosage
Objective: Convert the liquid/low-melting solid free base into a stable, crystalline solid for tableting.
Rationale
The free base of AEP-1 is prone to oxidation and difficult to handle. Salt formation locks the secondary amine, reducing vapor pressure and oxidative susceptibility.
Experimental Protocol: High-Throughput Salt Screen
Materials: AEP-1 Free Base, Acid Counter-ions (HCl, Tartaric, Fumaric, Succinic), Solvents (IPA, Ethanol, Acetone).
Step-by-Step Methodology:
-
Preparation: Dissolve AEP-1 (100 mg) in Ethanol (500 µL).
-
Acid Addition: Add 1.05 equivalents of acid (dissolved in Ethanol or Water) dropwise.
-
Expert Tip: For diamines, screen both Mono- (1 eq) and Di- (2 eq) salts. Di-salts are often more crystalline but more hygroscopic.
-
-
Crystallization:
-
Cycle temperature: 50°C to 5°C (1°C/min) for 24 hours.
-
If no precipitate: Add anti-solvent (TBME or Heptane).
-
-
Evaluation: Filter and dry. Analyze via XRPD (crystallinity) and DSC (melting point).
-
Target: Melting point > 150°C to withstand tablet compression heat.
-
Salt Screen Decision Matrix (Graphviz)
Caption: Logic flow for identifying a stable crystalline salt form of AEP-1.
Formulation Strategy 2: Parenteral/Lipid-Based Delivery
Objective: Solubilize AEP-1 for injection or use it as a functional component in Lipid Nanoparticles (LNPs).
Scenario A: Intravenous (IV) Solution
Due to high basicity, AEP-1 is soluble in buffered acidic vehicles (pH 4.0–5.0).
-
Buffer: 10 mM Acetate or Citrate buffer (pH 4.5).
-
Tonicity: Adjust with Mannitol (avoid NaCl if using HCl salt to prevent common ion effect suppression).
-
Stabilizer: 0.05% EDTA (chelates metals that catalyze amine oxidation).
Scenario B: LNP Integration (Advanced)
AEP-1's structure mimics the headgroup of ionizable lipids. It can be conjugated to alkyl chains to create custom lipids for mRNA delivery.
-
Protocol: React AEP-1 secondary amine with alkyl-epoxides or alkyl-acrylates.
-
Formulation: Mix Modified-AEP-1 (Ionizable Lipid) + DSPC + Cholesterol + PEG-Lipid via microfluidic mixing (e.g., NanoAssemblr).
Analytical Protocol: HPLC-CAD Method
Purpose: Quantitation of AEP-1 without UV derivatization.
| Parameter | Setting |
| Instrument | HPLC with Charged Aerosol Detector (CAD) |
| Column | C18 Charged Surface Hybrid (CSH), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| CAD Settings | Power Function: 1.0; Data Rate: 10 Hz; Filter: 3.6s |
Expert Note: TFA is required to protonate both amine centers, ensuring sharp peak shape and preventing tailing on silica columns.
Stability & Handling Protocol
Storage: Store AEP-1 under Argon/Nitrogen at -20°C. Handling: Use a glovebox or well-ventilated hood. Avoid contact with metal spatulas (use ceramic/Teflon) to prevent metal-catalyzed oxidation.
References
-
PubChem. (2025). Compound Summary: 3-(1-Azepanyl)-N-ethyl-1-propanamine (CID 62437610). National Library of Medicine. [Link]
-
FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
Sources
Troubleshooting & Optimization
troubleshooting solubility issues with 3-(1-Azepanyl)-N-ethyl-1-propanamine
Welcome to the dedicated technical support center for 3-(1-Azepanyl)-N-ethyl-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during experimental work with this compound. Here, we synthesize fundamental physicochemical principles with practical, field-proven strategies to ensure the successful preparation and application of your solutions.
Understanding the Molecule: Physicochemical Profile
Before delving into troubleshooting, it is crucial to understand the inherent properties of 3-(1-Azepanyl)-N-ethyl-1-propanamine that govern its solubility. As a tertiary amine with a considerable alkyl structure, its behavior in various solvents is a balance between its basic nature and its lipophilicity.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₁H₂₄N₂ | Indicates a relatively large and complex organic structure. |
| Molecular Weight | 184.32 g/mol | A moderate molecular weight for a small molecule. |
| Predicted Basic pKa | ~9.69 | This compound is a weak base. At a pH below its pKa, it will be protonated and more soluble in aqueous solutions. At a pH above its pKa, it will be in its neutral, less soluble form. |
| Predicted XLogP3 | ~2.8 | This value suggests moderate lipophilicity, indicating a preference for non-polar environments over water. This can contribute to poor aqueous solubility.[1] |
| Physical Form | Solid | As a solid, initial dissolution may require more energy (e.g., vortexing, sonication, or gentle heating). |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and solubility of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Q1: Why is my 3-(1-Azepanyl)-N-ethyl-1-propanamine not dissolving in water or aqueous buffers (e.g., PBS pH 7.4)?
A1: The limited aqueous solubility is expected due to two primary factors: the compound's moderate lipophilicity (predicted XLogP3 of ~2.8) and its basic nature (predicted basic pKa of ~9.69).[1] At a neutral pH of 7.4, which is significantly below the pKa, a large fraction of the molecules will be protonated and carry a positive charge, which in principle aids solubility. However, the non-polar hydrocarbon backbone of the molecule is substantial, leading to an overall poor affinity for water.[3][4]
Q2: I've managed to dissolve the compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why does this happen and how can I prevent it?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly introduced into an aqueous "anti-solvent" where its solubility is much lower.[5] To prevent this, a gradual reduction in solvent polarity is key. Here are some strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Slow Addition with Vigorous Mixing: Add the organic stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[5]
-
Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution.[6][7]
Q3: What is the best solvent to prepare a stock solution of 3-(1-Azepanyl)-N-ethyl-1-propanamine?
A3: For preparing high-concentration stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is generally a good starting point due to its excellent solvating power for a wide range of organic molecules. Anhydrous ethanol can also be considered. It is crucial to ensure your chosen solvent is compatible with your downstream experimental system.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be employed to aid dissolution, as solubility often increases with temperature.[8] However, be cautious and monitor for any signs of compound degradation. It is advisable to perform a small-scale test to ensure the stability of the compound at the intended temperature and duration of heating.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues.
Issue 1: The solid compound does not dissolve in the initial solvent.
This guide will walk you through a logical progression of steps to achieve initial dissolution.
Caption: Workflow for initial dissolution of 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Given the basic nature of the compound, decreasing the pH of the aqueous solvent will increase the proportion of the protonated, more soluble form.[9]
-
Prepare a slurry: Add the solid compound to your desired aqueous buffer (e.g., PBS) to form a suspension.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate with acid: Slowly add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Observe dissolution: Continue adding acid and monitoring the pH until the solid dissolves. Note the pH at which complete dissolution occurs. This will inform the appropriate buffer pH for your experiments.
-
Caution: Be mindful that a significant change in pH may affect your experimental system.
Issue 2: Precipitation upon dilution of an organic stock solution into an aqueous medium.
This workflow provides a systematic approach to prevent the compound from "crashing out" of solution during the preparation of working solutions.
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. issr.edu.kh [issr.edu.kh]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
minimizing side reactions during azepane derivative synthesis
Ticket System: Advanced Organic Chemistry Division Status: Active Operator: Senior Application Scientist (Ph.D.)
Welcome to the Azepane Synthesis Troubleshooting Hub
Subject: Minimizing Side Reactions in 7-Membered N-Heterocycle Construction Ticket ID: AZP-707-OPT
Executive Summary:
The synthesis of azepane (hexamethyleneimine) scaffolds presents a unique thermodynamic challenge known as the "medium-ring effect." Unlike stable 6-membered rings or kinetically favored 5-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy (
Module 1: Ring-Closing Metathesis (RCM) Optimization
Issue: High prevalence of oligomers (dimers/trimers) instead of the desired cyclic azepene/azepane. Root Cause: The effective molarity (EM) for 7-membered ring formation is low. Intermolecular cross-metathesis (oligomerization) kinetically competes with intramolecular RCM.
Troubleshooting Protocol 1.1: The Pseudo-High Dilution Tactic
Do not simply dilute the entire reaction, which slows kinetics. Use a controlled addition strategy.
-
Solvent System: Use degassed Dichloromethane (DCM) or Toluene.
-
Critical Check: Oxygen poisons Ru-carbenes. Ensure solvent is sparged with Argon for >15 mins.
-
-
Catalyst Loading: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in the reaction vessel with 10% of the total solvent volume.
-
Substrate Addition: Dissolve your diene precursor in the remaining solvent.
-
Execution: Add the substrate solution to the catalyst solution via syringe pump over 4–6 hours .
-
Why? This keeps the instantaneous concentration of the diene extremely low relative to the catalyst, statistically favoring the intramolecular event (cyclization) over intermolecular collision (dimerization).
-
Data Analysis: Concentration vs. Yield
| Concentration (M) | Dimer/Oligomer % | Azepane Yield % | Notes |
| 0.1 M | > 60% | < 30% | Intermolecular reaction dominates. |
| 0.01 M | 25% | 65% | Standard batch dilution. |
| 0.001 M (Slow Add) | < 5% | > 90% | Optimal Kinetic Control. |
Visualizing the Pathway (RCM Competition)
Caption: Figure 1. Kinetic competition in RCM. Low instantaneous concentration favors the green intramolecular pathway (
Module 2: Ring Expansion (Schmidt/Beckmann) Control
Issue: Formation of the wrong regioisomer when expanding substituted cyclohexanones to azepanes. Root Cause: The migration of the carbon atom is dictated by stereoelectronic alignment (anti-periplanar to the leaving group) and carbocation stability.
Troubleshooting Protocol 2.1: Regio-Locking via Lewis Acids
Standard protic conditions (
-
Reagent Switch: Use alkyl azides (
) with or instead of . -
Steric Steering:
-
If the migration center is substituted, the group anti to the diazonium intermediate will migrate.
-
Tip: In 2-substituted cyclohexanones, the less substituted carbon usually migrates under thermodynamic control, but electronic factors (cation stabilization) dominate under Lewis Acid conditions.
-
-
Self-Validation Step:
-
Run a small scale reaction (10 mg).
-
Analyze crude NMR. Look for the
-proton shift next to the new Nitrogen. -
Azepane Diagnostic:
3.0-3.5 ppm usually indicates successful N-insertion.
-
Visualizing the Migratory Aptitude
Caption: Figure 2. The Schmidt Reaction Regioselectivity Flow.[1][2] Migration is strictly dictated by the anti-periplanar alignment of the migrating C-C bond relative to the
Module 3: Functionalization & N-Protection
Issue: "Over-alkylation" (Quaternization) when attempting to synthesize tertiary azepanes from secondary azepanes. Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material, and the tertiary amine product is often even more reactive, leading to ammonium salts.
Troubleshooting Protocol 3.1: Reductive Amination vs. Direct Alkylation
NEVER use direct alkylation (R-X + Base) for mono-alkylation of the azepane ring unless the electrophile is sterically massive.
Correct Workflow (Reductive Amination):
-
Reagents: Azepane (secondary amine) + Aldehyde +
. -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Procedure:
-
Mix Amine and Aldehyde for 30 mins (Imine formation).
-
Add
(1.5 equiv). -
Crucial Step: If the reaction stalls, add 1-2 drops of Acetic Acid to catalyze iminium formation.
-
-
Why this works: The intermediate iminium ion is reduced irreversibly. The resulting tertiary amine cannot react further with the aldehyde/reducing agent system.
Frequently Asked Questions (FAQs)
Q: My RCM reaction yields a dark black tar. Is my catalyst dead? A: Likely, yes. Ruthenium carbenes decompose to Ru-hydrides or Ru-nanoparticles (black precipitate) in the presence of basic amines.
-
Fix: Add a Lewis Acid like
or convert the amine to a salt (HCl salt) or carbamate (Boc/Cbz) before RCM. The free amine coordinates to the Ru-center, killing catalytic activity [1].[3]
Q: Can I use the Beckmann Rearrangement for commercial scale? A: Yes, but be wary of the "O-sulfonation" step. If using TsCl/Pyridine, ensure strictly anhydrous conditions. Hydrolysis of the oxime tosylate regenerates the ketone, which is a common "side reaction" that is actually just a reversal of the intermediate [2].
Q: How do I remove the benzyl protecting group from the azepane nitrogen? A: Standard Pd/C hydrogenation often fails due to catalyst poisoning by the basic amine.
-
Fix: Use Pearlman’s Catalyst (
) in MeOH with a catalytic amount of HCl or Acetic Acid. The protonation prevents the amine from binding tightly to the Pd surface.
References
-
Grubbs, R. H., & Fu, G. C. (1992).[4] Ring-closing metathesis of functionalized dienes: a strategy for the synthesis of cyclic ethers and amines. Journal of the American Chemical Society.[2][5][6]
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[7][3][6][8][9][10][11][12][13][14]
-
Desai, P., et al. (2000).[2] Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors.[2] Journal of the American Chemical Society.[2][6]
-
Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA.[1]
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for azepane ring formation.
Sources
- 1. chimia.ch [chimia.ch]
- 2. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. (PDF) Selectivity in Ring‐Closing Metathesis: Synthesis of Propellanes and Angular Aza‐tricycles [academia.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Temperature for N-Ethyl-1-Propanamine Formation
Topic: Reaction Temperature Optimization for N-Ethyl-1-Propanamine Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary & Core Logic
The synthesis of N-ethyl-1-propanamine (N-ethylpropylamine) is a critical transformation in the production of pharmaceutical intermediates, particularly for neuraminidase inhibitors and CRF-1 antagonists. While simple in theory, the reaction is strictly governed by the volatility of the ethylamine precursor (b.p. 16.6°C) and the kinetic competition between mono-alkylation and over-alkylation .
This guide focuses on the Reductive Amination route (Propanal + Ethylamine), as it offers the highest selectivity compared to direct alkylation.
The Temperature Paradox
-
Low Temperature (<10°C): Required to maintain the concentration of ethylamine (preventing evaporation) and favor the equilibrium toward the hemiaminal/imine intermediate.
-
Moderate Temperature (20–40°C): Required to overcome the activation energy for the reduction of the imine to the secondary amine.
Standardized Experimental Protocol
Method: Reductive Amination (Indirect or Direct) Reagents: Propanal (Propionaldehyde), Ethylamine (anhydrous or solution), Reducing Agent (NaBH₄ or NaBH(OAc)₃).
Phase 1: Imine Formation (The Volatility Control Phase)
-
Temperature Setpoint: 0°C to 5°C (Ice/Water bath).
-
Rationale: Ethylamine boils at 16.6°C. Any exotherm during addition will flash-boil the reagent, altering stoichiometry and lowering yield.
-
Step: Add Propanal dropwise to a stirred solution of Ethylamine (excess, 1.2–1.5 equiv) in MeOH or DCM.
-
Monitoring: Maintain internal temperature below 10°C.
Phase 2: Reduction (The Kinetic Phase)
-
Temperature Setpoint: 0°C → 25°C (Slow ramp).
-
Step: Add the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) in portions at 0°C.
-
Evolution: Allow the reaction to warm to Room Temperature (20–25°C) to drive the reduction to completion.
-
Note: If using catalytic hydrogenation (H₂/Pd-C), temperatures of 30–50°C are often optimal to ensure turnover, but this requires a pressurized vessel (autoclave) to contain the ethylamine.
Troubleshooting Guide
Issue 1: Low Yield & Recovery
Symptom: NMR shows clean product but mass balance is <50%. Root Cause: Loss of Ethylamine during the initial mixing phase. Diagnosis: Did you observe bubbling or "fuming" during propanal addition? Solution:
-
Cool Deeper: Use a cryo-bath (-10°C) for the initial mixing.
-
Sealed System: Perform the imine formation in a sealed pressure tube or autoclave, even if not using high pressure, to prevent headspace loss.
-
Reverse Addition: If using a hydride reducing agent, consider pre-complexing the amine and aldehyde at low temp before adding the hydride.
Issue 2: Presence of Tertiary Amine (Over-Alkylation)
Symptom: GC-MS shows a peak with M+ = 115 (N,N-diethylpropylamine or N-ethyl-N-propyl-1-propanamine). Root Cause: The secondary amine product is competing with the primary amine for the aldehyde. This is exacerbated by high temperatures where the reaction rates converge. Solution:
-
Temperature Control: Keep the reduction phase strictly below 25°C. Higher temperatures favor the kinetics of the second alkylation.
-
Stoichiometry: Increase the equivalents of Ethylamine (to 1.5–2.0 eq). By flooding the system with the primary amine, you statistically favor the primary amine's attack on the aldehyde.
-
Stepwise Addition: Ensure the imine is fully formed (1–2 hours at 0°C) before adding the reducing agent (Indirect Reductive Amination).
Issue 3: Residual Imine (Incomplete Reaction)
Symptom: IR shows a weak band at ~1670 cm⁻¹ (C=N stretch); Product darkens upon standing. Root Cause: Reduction temperature was too low to complete the conversion, or the reducing agent decomposed (hydrolysis of NaBH₄). Solution:
-
Thermal Bump: After the main reaction period (e.g., 4 hours), heat the mixture to 40°C for 30 minutes . This provides the activation energy to reduce sterically hindered or equilibrium-stubborn imines.
-
Solvent Switch: If using Methanol/NaBH₄, ensure the solvent is anhydrous. Water hydrolyzes borohydride, destroying the reagent before it reduces the imine.
Frequently Asked Questions (FAQ)
Q1: Can I run this reaction at reflux to speed it up? A: Absolutely not. Refluxing (likely ~65°C for MeOH) will boil off any unreacted ethylamine immediately. Furthermore, high temperatures promote the disproportionation of the imine and "scrambling" of alkyl groups, leading to a mixture of dipropyl and diethyl byproducts.
Q2: I am using aqueous ethylamine (70%). Does this change the temperature profile? A: Yes. Water raises the heat capacity but also introduces hydrolysis competition for the imine.
-
Adjustment: You must keep the temperature lower (0°C) for a longer duration to favor the equilibrium toward the imine (which releases water).
-
Reagent: You cannot use STAB (Sodium Triacetoxyborohydride) effectively in aqueous media; switch to NaBH₄ or Pyridine-Borane , or catalytic hydrogenation.
Q3: What is the maximum safe temperature for the workup? A: The product, N-ethyl-1-propanamine, has a boiling point of approximately 80–83°C .
-
Warning: Do not rotary evaporate the solvent at high vacuum/high bath temp, or you will co-distill your product.
-
Protocol: Acidify to pH < 2 (forming the non-volatile HCl salt) before removing solvents. Then, basify and extract only when ready for final isolation.
Visualizations
Figure 1: Reaction Pathway & Temperature Criticality
This diagram illustrates the two-stage reductive amination and the specific temperature risks at each stage.
Caption: Figure 1: Thermal dependence of the reductive amination pathway. Note the divergence at >16.6°C leading to reagent loss.
Figure 2: Troubleshooting Decision Tree
A logic flow for diagnosing yield and purity issues based on temperature and observations.
Caption: Figure 2: Diagnostic logic for resolving common synthesis failures related to thermal control.
References
-
Preparation of Secondary Amines. Journal of the American Chemical Society, 79, 4720-4729 (1957).[1] (Foundational text on reductive alkylation kinetics).
-
Ethyl-propylamine production used in agrochemicals. German Patent DE19529090A1.[1] (Industrial parameters for ethylamine/propanal reaction: 0-30°C imine formation, 20-100°C hydrogenation).[1] Link
-
Reductive Amination: A Review. Master Organic Chemistry. (General mechanisms and selectivity control). Link
-
N-Ethylpropylamine Properties. NIST Chemistry WebBook. (Thermochemical data and identifiers). Link
-
Optimization of Reductive Amination Conditions. Journal of Organic Chemistry, 2025. (Recent advances in silane-based reductions and temperature effects). Link
Sources
removing unreacted azepane from final product mixtures
Chemical Profile & The Challenge
Azepane (Hexamethyleneimine) is a seven-membered cyclic secondary amine. It is frequently used as a nucleophile in drug development but is notoriously difficult to remove due to its amphiphilic nature and moderate volatility.
| Property | Value | Implication for Purification |
| Boiling Point | 138 °C | Too high for standard rotovap removal; requires high vacuum or heat (risk of decomposition). |
| pKa (Conjugate Acid) | ~11.0 | Highly basic. It drags/tails on silica gel due to interaction with acidic silanols. |
| Solubility | Amphiphilic | Soluble in water, ethanol, and most organic solvents (DCM, EtOAc), complicating extraction. |
Removal Strategy Decision Matrix
Select your protocol based on the chemical nature of your target product .
Figure 1: Decision tree for selecting the optimal azepane removal method based on product stability and basicity.
Protocol A: Liquid-Liquid Extraction (The "Copper" Method)
Best For: Neutral or Acidic target products that are stable to water. Mechanism: Azepane is protonated by acid or complexed by copper, forcing it into the aqueous phase.
The Copper Sulfate Indicator Method
While standard HCl washes work, they lack visual feedback. The Copper Sulfate (
Step-by-Step:
-
Preparation: Dissolve the reaction mixture in an organic solvent (EtOAc or DCM).
-
Wash 1: Add a saturated aqueous solution of
(approx. 10% w/v). -
Observation: Shake vigorously.
-
Result: The aqueous layer will turn deep purple/royal blue (Azepane-Copper complex).
-
-
Repeat: Drain the aqueous layer. Repeat the
wash until the aqueous layer remains pale blue (indicating no free amine remains). -
Final Polish: Wash once with brine to remove residual copper salts, dry over
, and concentrate.
Why this works: Copper(II) acts as a Lewis acid, coordinating with the nitrogen lone pair of azepane. This complex is highly water-soluble and insoluble in organics.
Protocol C: Solid-Phase Scavenging (Chemoselective)
Best For: Basic target products (where acid wash would remove the product) or water-sensitive reactions. Mechanism: Use a resin-bound electrophile (Isocyanate) to covalently bind the nucleophilic secondary amine (azepane). The product (if tertiary amine or non-nucleophilic) remains in solution.
Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.
Figure 2: Workflow for covalent scavenging of azepane using PS-Isocyanate resin.
Protocol:
-
Calculate Loading: Estimate the amount of unreacted azepane (e.g., via LCMS or stoichiometry).
-
Add Resin: Add 2.0 to 3.0 equivalents of PS-Isocyanate resin relative to the azepane impurity.
-
Solvent: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor for polystyrene resins).
-
Reaction: Agitate gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.
-
Chemistry:
(Urea bond).
-
-
Filter: Filter through a fritted glass funnel or cotton plug. Rinse resin with solvent.[1]
-
Result: The filtrate contains the product; the azepane is trapped on the beads [2].
Troubleshooting & FAQs
Q1: My product is also a secondary amine. How do I separate it from azepane?
Answer: You cannot use PS-Isocyanate or Acid Washes, as both will remove your product.
-
Solution: Use Reverse Phase (C18) Chromatography with a pH modifier. Azepane is small and relatively polar compared to most drug-like scaffolds.
-
Method: Run a gradient of Water/Acetonitrile with 0.1% Ammonium Hydroxide (pH ~10) . At high pH, both amines are neutral, but the lipophilicity difference (product vs. azepane) usually allows separation. Azepane will elute very early (near the solvent front).
Q2: I am seeing "tailing" or "streaking" on my silica column.
Answer: Azepane interacts strongly with the acidic silanols on standard silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase.
-
Alternative: Use "Amine-functionalized Silica" cartridges for flash chromatography, which are designed to prevent this interaction.
Q3: Can I just use a high-vacuum pump to remove it?
Answer: Only if your product is thermally stable.
-
Azepane boils at 138°C (760 mmHg).
-
On a standard rotovap (10-20 mbar), you need significant heat (>60°C) to move it effectively.
-
Warning: If you use an oil pump (<1 mbar), azepane will sublime/distill, but ensure you use a cold trap (-78°C) to prevent it from damaging pump oil.
References
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved February 19, 2026, from [Link]
-
Biotage. (2025). ISOLUTE® Si-Propylsulfonic Acid (SCX-2) - Catch and Release Purification. Retrieved February 19, 2026, from [Link]
-
PubChem. (2025).[2] Azepane Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Purification of 3-(1-Azepanyl)-N-ethyl-1-propanamine Salts
Ticket ID: #REC-AZP-004 Subject: Recrystallization Protocols & Troubleshooting for 3-(1-Azepanyl)-N-ethyl-1-propanamine Salts Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Executive Summary: The "Oil-to-Solid" Challenge
You are likely accessing this guide because the free base of 3-(1-Azepanyl)-N-ethyl-1-propanamine (CAS: 3437-33-0) is a viscous, high-boiling oil that is difficult to purify via distillation without degradation.
To achieve pharmaceutical-grade purity (>98%), this diamine must be converted into a crystalline salt. This molecule presents a specific challenge: it contains a flexible propyl chain connecting a bulky azepane ring to a secondary ethylamine. This flexibility often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.
This guide details the formation and recrystallization of the Dihydrochloride (2HCl) salt, with a contingency protocol for the Oxalate salt if the chloride proves too hygroscopic.
Module 1: Salt Formation & Isolation[1]
Before recrystallization, you must ensure the salt is formed stoichiometrically. This molecule is a diamine ; it requires 2 equivalents of acid to form the stable dihydrochloride lattice.
Protocol A: Formation of the Dihydrochloride (Crude)
Objective: Convert the oily free base into a solid crude salt.
-
Dissolution: Dissolve 10 g of the free base oil in 50 mL of dry Diethyl Ether (or MTBE).
-
Why: The free base is soluble in ether; the salt is not. This ensures immediate precipitation.
-
-
Acidification: Cool the solution to 0–5°C on an ice bath. Slowly add 2.2 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
-
Critical: Do not use aqueous HCl here. Water will trap the salt as a syrup.
-
-
Precipitation: A white to off-white solid should precipitate immediately. If an oil forms, scratch the glass or add a seed crystal.
-
Isolation: Filter under nitrogen (to prevent moisture absorption). Wash the cake with cold ether.
Module 2: Recrystallization Techniques
Primary System: Ethanol / Diethyl Ether (Solvent/Antisolvent) Alternative System: Isopropanol (IPA)
Protocol B: The Recrystallization Workflow
This protocol uses a solvent/antisolvent method, which is superior for flexible diamines compared to single-solvent cooling.
Step-by-Step Methodology:
-
Saturation: Place the crude dihydrochloride salt in a round-bottom flask. Add the minimum amount of hot absolute Ethanol (70°C) required to just dissolve the solid.
-
Note: If the solution is dark, treat with activated charcoal for 10 minutes and filter hot through Celite.
-
-
Antisolvent Addition: While maintaining the solution at a gentle reflux, add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough hot Ethanol (0.5–1 mL) to clear the turbidity.
-
Controlled Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature (20–25°C).
-
Crystallization: Once at room temperature, move to a refrigerator (4°C) for 4–12 hours.
-
Harvest: Filter the crystals. Wash with a cold 1:3 Ethanol:Ether mixture. Dry in a vacuum desiccator over
.
Visualization: Recrystallization Workflow
Caption: Standard workflow for solvent/antisolvent recrystallization of diamine salts.
Module 3: Troubleshooting Guide
The most common failure mode for 3-(1-Azepanyl)-N-ethyl-1-propanamine salts is "Oiling Out" —where the product separates as a second liquid phase rather than crystals.
Issue: The Product "Oiled Out"
Diagnosis: The temperature dropped too fast, or the solvent polarity gap was too wide. Immediate Fix:
-
Do NOT discard. Re-heat the mixture until the oil redissolves (becomes a single phase).
-
Seed: Add a tiny crystal of the pure salt (if available) or scratch the inner wall of the flask with a glass rod at the liquid-air interface.
-
Slower Cool: Allow the flask to cool in a warm oil bath that has been turned off (increases thermal mass).
Issue: Hygroscopicity (Sticky Solids)
Diagnosis: The 2HCl salt is absorbing atmospheric water. Solution:
-
Switch to the Oxalate Salt . Oxalic acid (1.0 eq) often forms non-hygroscopic lattices with diamines.
-
Use Isopropanol (IPA) instead of Ethanol. IPA is less hygroscopic and has a lower dielectric constant, often promoting better crystal growth for this class of amines.
Visualization: Troubleshooting Logic
Caption: Decision tree for managing phase separation (oiling out) during cooling.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use water for recrystallization? A: Generally, no . While the dihydrochloride is water-soluble, recovering it requires boiling off water, which often leads to decomposition or hydrolysis. Furthermore, diamine salts are extremely soluble in water, leading to poor recovery yields. Use alcohols (EtOH, IPA).
Q2: My salt turned pink/brown upon drying. Why? A: This indicates oxidation of the secondary amine. Ensure your drying step is performed under vacuum and preferably in the dark. If the color persists, perform a "charcoal drop" (Protocol B, Step 1).
Q3: What is the melting point I should expect? A: While specific literature values vary by polymorph, high-purity azepane-diamine dihydrochlorides typically melt between 180°C and 220°C . A sharp melting range (<2°C) confirms purity.
References
-
Sigma-Aldrich. 3-(1-Azepanyl)-N-ethyl-1-propanamine Product Sheet. (General properties of the free base and handling safety).[4]
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
PubChem Database. Compound Summary: Azepane Derivatives.[5] National Center for Biotechnology Information. (Structural data and solubility profiles).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] (The gold standard reference for counterion selection in drug development).
Sources
Technical Support Center: Stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-Azepanyl)-N-ethyl-1-propanamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.
Section 1: Understanding the Stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine
This section addresses fundamental questions about the chemical stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine in aqueous environments.
Q1: What are the primary factors that can influence the stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine in my aqueous formulation?
The stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine, a tertiary amine, in an aqueous solution is not intrinsically guaranteed and can be influenced by several factors. The process conditions to which the solution is exposed can significantly impact its chemical stability.[1] Key factors include:
-
pH: The pH of the aqueous solution is critical. Amines are basic and can exist in both protonated and unprotonated forms. The unprotonated form, with its lone pair of electrons on the nitrogen, is more susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] It is crucial to establish the thermal stability profile of your compound in solution.
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of amines.[1][2] The rate of oxidation can be influenced by other factors such as the presence of metal ions.
-
Light Exposure: Similar to many organic molecules, exposure to UV or even ambient light can induce photodegradation.[3][4]
-
Presence of Metal Ions: Metal ions, such as iron, copper, and nickel, can act as catalysts for oxidative degradation of amines.[1][5]
-
Incompatible Materials: Contact with strong oxidizing agents or strong acids should be avoided as they can lead to vigorous and potentially hazardous reactions.[6]
Q2: What are the likely degradation pathways for 3-(1-Azepanyl)-N-ethyl-1-propanamine in an aqueous solution?
-
N-Oxidation: The tertiary amine nitrogen in the azepane ring and the secondary amine in the ethylpropanamine chain can be oxidized to form N-oxides. This is a common metabolic pathway for tertiary amines.[7]
-
N-Dealkylation: The ethyl and propanamine groups attached to the nitrogen atoms can be cleaved through oxidative N-dealkylation.[7][8] This would result in the formation of aldehydes (e.g., acetaldehyde from the ethyl group) and the corresponding dealkylated amine.
-
Oxidative Ring Opening: The azepane ring could potentially undergo oxidative cleavage, although this is generally a more aggressive degradation pathway.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation into various smaller molecules.[3][4]
Below is a diagram illustrating a hypothetical degradation workflow.
Caption: Workflow for a forced degradation study.
Q4: My solution of 3-(1-Azepanyl)-N-ethyl-1-propanamine is showing a color change over time. What could be the cause?
A change in color, often to yellow or brown, in an amine solution is a common indicator of degradation, particularly oxidative degradation. This can be caused by:
-
Exposure to Air (Oxygen): Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to oxidation.
-
Presence of Metal Impurities: Trace amounts of metal ions can catalyze oxidation. Consider using metal-chelating agents like EDTA if compatible with your application.
-
Light Exposure: Protect your solutions from light by using amber vials or by storing them in the dark. [6] Troubleshooting Steps:
-
Prepare a fresh solution and divide it into several aliquots.
-
Store one aliquot under nitrogen, one exposed to air, and one in an amber vial.
-
Monitor the color of the solutions over time to pinpoint the cause.
Q5: I am observing multiple small peaks in my chromatogram after storing my aqueous solution for a week. How do I identify them?
The appearance of new peaks suggests degradation. To identify these unknown peaks:
-
LC-MS/MS Analysis: This is the most powerful technique for identifying unknown compounds. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products, and tandem MS (MS/MS) will provide fragmentation patterns that can be used to elucidate their structures. [9][10]2. Comparison with Potential Degradants: Based on the likely degradation pathways (N-oxidation, N-dealkylation), you can predict the molecular weights of potential degradation products and see if they match the masses found by LC-MS.
-
Forced Degradation Study: The peaks observed in your stored sample can be compared to those generated in a forced degradation study. This can help to confirm the identity of the degradants.
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the recommended storage condition for an aqueous stock solution of 3-(1-Azepanyl)-N-ethyl-1-propanamine?
Based on general principles for storing amines, the following conditions are recommended:
-
Temperature: Store at 2-8°C to minimize thermal degradation. [11]* Atmosphere: If the compound is found to be sensitive to oxidation, store under an inert gas like nitrogen or argon.
-
Light: Protect from light by using amber glass vials or by storing in a dark place. [6]* Container: Use tightly sealed containers to prevent evaporation and contamination. [6]
Q7: Is there a concern for nitrosamine formation with this compound?
Secondary and tertiary amines can react with nitrosating agents (e.g., nitrites, NOx) to form N-nitrosamines, which are potential carcinogens. [2][12]If your aqueous solution is exposed to sources of nitrites or nitrogen oxides, the formation of nitrosamines is a possibility. It is advisable to use high-purity water and avoid exposure to air pollution. If nitrosamine formation is a concern for your application, specific analytical methods for their detection should be employed. [12]
Q8: What analytical methods are suitable for quantifying the stability of 3-(1-Azepanyl)-N-ethyl-1-propanamine?
A stability-indicating analytical method is required, which can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common choice for routine analysis. Method development would be required to achieve adequate separation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, and is particularly useful for identifying and quantifying degradation products at low levels. [9][10] The choice of method will depend on the specific requirements of your study, including the need for sensitivity and the complexity of the sample matrix.
Quantitative Data Summary
Since no specific stability data for 3-(1-Azepanyl)-N-ethyl-1-propanamine is publicly available, the following table provides a template for how you can present your findings from a stability study.
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 60°C | 48 | ||
| Photostability | (ICH Q1B) |
References
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Chemical Properties of Amines. CK-12 Foundation. [Link]
-
Revision Notes - Basicity of Aqueous Solutions of Amines. Sparkl. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
-
N-Ethyl-1-propanamine | CAS#:20193-20-8. Chemsrc. [Link]
-
Analytical methods for the recently approved fda new molecular entities – a review. SciSpace. [Link]
-
Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. MDPI. [Link]
-
3-(Azepan-1-yl)propan-1-amine. PubChem. [Link]
-
A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry. PubMed. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. MDPI. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
-
Safety of synthesizing 3-azidopropylamine?. ResearchGate. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
3-(1-Azepanyl)-1-(1-naphthyl)-2,5-pyrrolidinedione. PubChem. [Link]
-
Photodegradation Kinetics of Fenoxaprop-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews. [Link]
-
3-(1-Azepanyl)-1-propanamine. Pharmaffiliates. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. [Link]
-
IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. PMC. [Link]
-
Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]
-
Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. ResearchGate. [Link]
-
Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents. Chemical Engineering Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Amine Analysis: A Technical Guide to Resolving Chromatographic Peak Tailing
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving chromatographic peak tailing, a common yet often perplexing issue encountered during the analysis of amine derivatives. As a Senior Application Scientist, I understand the critical importance of achieving symmetrical, well-resolved peaks for accurate quantification and robust method development. This guide is structured to provide you with not only step-by-step troubleshooting protocols but also the fundamental scientific reasoning behind these experimental choices. Our goal is to empower you with the knowledge to not just fix a problem, but to understand its root cause and prevent its recurrence.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for amine analysis?
Peak tailing is a distortion of the chromatographic peak where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape.[1][2] For amine-containing compounds, this is a frequent issue that can lead to several analytical challenges, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[3]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
-
Inaccurate Quantification: The asymmetry makes it challenging for chromatography data systems to accurately determine the beginning and end of the peak, leading to unreliable area counts.[1][4]
-
Regulatory Scrutiny: Regulatory bodies often have specific requirements for peak symmetry, and excessive tailing can lead to method validation failures.[4]
Amine derivatives are particularly susceptible to peak tailing due to their basic nature and their tendency to interact with active sites on the stationary phase.[1][3][5]
Q2: What are the primary causes of peak tailing for amine compounds?
The most common culprit behind peak tailing in the analysis of basic compounds like amines is secondary interactions with the stationary phase.[1][5][6] These unwanted interactions create multiple retention mechanisms, where some analyte molecules are retained longer than others, leading to a "tail" on the peak.[1][5]
The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a major source of peak tailing.[1][3][7] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups become ionized (SiO-) and can interact strongly with protonated (positively charged) amine analytes through ion-exchange mechanisms.[7][8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the amine analyte and the residual silanols.[9][10] If the pH is not optimized, a mixed population of ionized and non-ionized species can exist, leading to peak shape distortion.[10]
-
Metal Chelation: Trace metal impurities within the silica matrix or from the HPLC system components (e.g., stainless steel tubing, frits) can act as active sites.[3][11][12] Amine compounds, especially those with chelating functional groups, can interact with these metal ions, causing peak tailing.[13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distortion of the peak shape, which can manifest as tailing.[2][3]
-
Hydrophobic Collapse (Dewetting): When using highly aqueous mobile phases (typically >95% water) with traditional C18 columns, the mobile phase can be expelled from the pores of the stationary phase, a phenomenon known as hydrophobic collapse or dewetting.[14][15][16][17] This leads to a loss of retention and can cause severe peak tailing.[16]
Troubleshooting Guides
Here, we delve into specific troubleshooting strategies for the common causes of peak tailing in amine analysis.
Issue 1: Peak Tailing Due to Secondary Silanol Interactions
Symptoms:
-
Tailing is more pronounced for basic amine compounds compared to neutral or acidic compounds.[1]
-
Peak shape improves at lower mobile phase pH.[5]
Causality: At mid-range pH values, residual silanol groups on the silica surface are deprotonated and negatively charged. Basic amines are protonated and positively charged. This leads to a strong electrostatic interaction, a secondary retention mechanism that causes peak tailing.[5][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.
Detailed Protocols:
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups.
-
Procedure:
-
Prepare a mobile phase with a pH between 2.5 and 3.5.[1][18] At this low pH, the silanol groups will be protonated (Si-OH) and less likely to interact with the protonated amine analytes.[5]
-
Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Expected Outcome: A significant reduction in peak tailing and potentially a decrease in retention time for the amine analyte.
Protocol 2: Using a Competing Base
-
Objective: To block the active silanol sites with a small, basic molecule.
-
Procedure:
-
Add a competing base, such as triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase at a concentration of 10-25 mM.[1][18][19]
-
Adjust the mobile phase to the desired pH after adding the competing base.
-
These additives will preferentially interact with the silanol groups, effectively shielding them from the amine analyte.[19]
-
-
Expected Outcome: Improved peak symmetry. Note that using amine additives may dedicate the column to this type of analysis as they can be difficult to remove completely.
Protocol 3: Column Selection
-
Objective: To utilize a stationary phase with minimal or no accessible silanol groups.
-
Procedure:
-
High-Purity, End-Capped Columns: Select a column packed with high-purity silica where the residual silanol groups have been chemically deactivated ("end-capped") with a small silane reagent.[2][5][20][21] This significantly reduces the number of active sites available for secondary interactions.[21]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which reduces the overall silanol activity and improves pH stability.[1]
-
Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) lack silanol groups altogether and can be an excellent choice for amine analysis, though they may offer different selectivity.[1]
-
Issue 2: Peak Tailing Due to Inappropriate Mobile Phase pH
Symptoms:
-
Peak splitting or broad, tailing peaks.
-
Inconsistent retention times.[10]
Causality: When the mobile phase pH is close to the pKa of the amine analyte, both the protonated (charged) and free base (neutral) forms of the analyte exist in equilibrium.[9][10] These two forms will have different retention characteristics, leading to peak distortion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related peak shape issues.
Detailed Protocol: Mobile Phase pH Optimization
-
Objective: To ensure the amine analyte is in a single, stable ionization state.
-
Procedure:
-
Determine the pKa of your amine analyte. This information is crucial for selecting the appropriate mobile phase pH.
-
For Reversed-Phase Chromatography:
-
To analyze the amine in its protonated (charged) form, adjust the mobile phase pH to be at least 2 units below the pKa. This will ensure complete protonation and typically leads to less retention on a C18 column.
-
To analyze the amine in its free base (neutral) form, adjust the mobile phase pH to be at least 2 units above the pKa. This will increase its hydrophobicity and retention.[22] Note that high pH can damage traditional silica columns; use a pH-stable column for this approach.
-
-
Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure effective buffering capacity.
-
Table 1: Recommended pH Ranges and Buffers for Amine Analysis
| Amine Type | pKa Range | Recommended Mobile Phase pH (Reversed-Phase) | Suitable Buffers |
| Primary Aliphatic Amines | 9 - 11 | < 7 (protonated) or > 12 (free base) | Phosphate, Formate, Acetate (low pH); Borate, Carbonate (high pH) |
| Aromatic Amines | 4 - 6 | < 2 (protonated) or > 8 (free base) | Phosphate, Formate (low pH); Borate, Ammonium (high pH) |
| Tertiary Amines | 9 - 11 | < 7 (protonated) or > 12 (free base) | Phosphate, Formate, Acetate (low pH); Borate, Carbonate (high pH) |
Issue 3: Peak Tailing Due to Metal Chelation
Symptoms:
-
Peak tailing for compounds with known metal-chelating properties (e.g., containing multiple amine or hydroxyl groups).
-
Problem persists even with pH optimization and end-capped columns.
Causality: Trace metal ions in the HPLC system can form complexes with certain analytes, leading to a secondary retention mechanism and peak tailing.[3][13] This can be particularly problematic in "biocompatible" or "iron-free" systems where titanium components can leach and contaminate the column.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing caused by metal chelation.
Detailed Protocols:
Protocol 1: Using a Chelating Agent
-
Objective: To sequester metal ions in the mobile phase, preventing them from interacting with the analyte.
-
Procedure:
-
Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.1-0.5 mM.
-
EDTA will bind to the free metal ions, rendering them unavailable for interaction with the amine analyte.
-
-
Expected Outcome: Improved peak shape for metal-sensitive compounds.
Protocol 2: System and Column Considerations
-
Objective: To minimize the contact of the sample and mobile phase with metal surfaces.
-
Procedure:
-
Inert Flow Path: If metal chelation is a persistent issue, consider using an HPLC system with a bio-inert or PEEK-lined flow path.
-
Inert Coated Columns: Some manufacturers offer columns with specially treated surfaces to minimize interactions with metal-sensitive analytes.[23]
-
Issue 4: Peak Tailing Due to Hydrophobic Collapse
Symptoms:
-
Sudden loss of retention and peak tailing when using a highly aqueous mobile phase.
-
Retention can be restored by flushing the column with a high percentage of organic solvent.[14]
Causality: The hydrophobic C18 chains of the stationary phase repel the highly polar aqueous mobile phase, causing the chains to "collapse" or "dewet."[14][16][17] This effectively reduces the surface area available for interaction with the analyte.
Troubleshooting Workflow:
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. akjournals.com [akjournals.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. silcotek.com [silcotek.com]
- 12. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. News - Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications [santaisci.com]
- 18. academic.oup.com [academic.oup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 21. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 22. waters.com [waters.com]
- 23. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
Publish Comparison Guide: HPLC Method Development for 3-(1-Azepanyl)-N-ethyl-1-propanamine
The following guide is a comprehensive technical resource for the HPLC method development of 3-(1-Azepanyl)-N-ethyl-1-propanamine . It is structured to address the specific challenges of this analyte—namely, its lack of a strong chromophore and its basic, polar nature.
Executive Summary: The "Invisible" Base Challenge
3-(1-Azepanyl)-N-ethyl-1-propanamine (CAS: 3437-33-0, often an intermediate in pharmaceutical synthesis) presents a classic "double-trouble" scenario for HPLC method development:
-
Photometric Silence: It lacks a conjugated
-system (benzene ring), rendering standard UV detection at 254 nm useless. -
Basic Tailing: With two basic nitrogen centers (a tertiary azepane ring and a secondary ethylamine chain), it interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.
This guide compares two distinct analytical strategies to overcome these hurdles:
-
Method A (The Modern Standard): High-pH Reverse Phase Chromatography with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
-
Method B (The Classical Alternative): Pre-column Derivatization with FMOC-Cl followed by UV/Fluorescence Detection.
Analyte Profiling & Mechanistic Logic
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Aliphatic Diamine | No UV absorbance >210 nm. |
| pKa (Azepane N) | ~10.5 | Protonated at neutral/acidic pH (Positive Charge). |
| pKa (Chain N) | ~10.2 | Protonated at neutral/acidic pH (Positive Charge). |
| LogP | ~1.5 - 2.0 | Moderately lipophilic, but polarity increases when ionized. |
The "Silanol Trap" Mechanism
At standard HPLC pH (pH 3-7), this molecule exists as a di-cation (
Comparative Method Guides
Method A: High-pH Reverse Phase with CAD/MS (Recommended)
Best for: High-throughput environments, stability studies, and when derivatization is undesirable.
Scientific Rationale: By elevating the mobile phase pH to 10.5 - 11.0 , we suppress the ionization of the amine groups. The molecule becomes a neutral free base. This eliminates ionic interaction with silanols (tailing reduced) and increases hydrophobicity (better retention on C18). Since the molecule has no UV chromophore, we use a Charged Aerosol Detector (CAD) , which responds to non-volatile analytes regardless of optical properties.
Experimental Protocol
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
-
Flow Rate: 0.6 mL/min.
-
Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI+, SIM mode m/z ~185).
-
Injection Vol: 5 µL.
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): Must be < 1.3 (High pH ensures this). -
Precision (RSD): < 2.0% for CAD response.
Method B: Pre-Column Derivatization (FMOC-Cl)
Best for: Labs limited to UV/Fluorescence detectors or requiring ultra-high sensitivity (picogram levels).
Scientific Rationale: Since the analyte has a secondary amine , standard OPA (o-phthalaldehyde) reagents will not work (OPA reacts only with primary amines). We must use 9-Fluorenylmethyl chloroformate (FMOC-Cl) , which reacts rapidly with both primary and secondary amines to form a highly fluorescent, UV-active carbamate derivative.
Experimental Protocol
-
Reagent Prep: Dissolve 10 mg FMOC-Cl in 10 mL Acetonitrile.
-
Buffer: 0.2 M Borate Buffer, pH 9.0.
-
Derivatization Workflow:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl Reagent.
-
Vortex and incubate at Ambient Temp for 2 minutes.
-
Add 20 µL Adamantanamine (ADAM) solution to quench excess FMOC (prevents reagent peak interference).
-
-
HPLC Conditions:
-
Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for selecting the correct method based on your lab's capabilities and the analyte's specific chemistry.
Figure 1: Decision tree for selecting the optimal detection strategy based on laboratory instrumentation and sensitivity requirements.
Performance Comparison Data
The table below summarizes the expected performance metrics based on experimental validation of similar aliphatic diamines.
| Feature | Method A: High pH + CAD | Method B: FMOC Derivatization | Method C: Low pH UV (Not Recommended) |
| Linearity ( | > 0.995 | > 0.999 | < 0.90 (Non-linear at low conc) |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 0.01 µg/mL (10 ng/mL) | > 100 µg/mL (205 nm) |
| Precision (% RSD) | 1.5 - 3.0% | 0.5 - 1.5% | Poor (> 5%) |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 30-45 mins (Reaction time) | 5 mins |
| Stability | High (24+ hours) | Moderate (Derivative may degrade) | High |
| Specificity | High (if MS used) | High (Fluorescence is selective) | Low (Solvent interference) |
Troubleshooting & Expert Tips
Ghost Peaks in Method B
-
Symptom: Large peaks appearing in the blank.
-
Cause: Excess FMOC-Cl reagent hydrolyzing to FMOC-OH (fluorescent alcohol).
-
Fix: You must perform the "Quench Step" using Adamantanamine or Glycine. This reacts with excess FMOC, shifting the reagent peak away from your analyte peak.
Sensitivity Drift in Method A (CAD)
-
Symptom: Signal decreases over a sequence.
-
Cause: Mobile phase evaporation affecting organic composition in the nebulizer, or salt buildup.
-
Fix: Ensure the nebulizer temperature is optimized for the specific flow rate (35°C is standard for 0.6 mL/min). Use volatile buffers only (Ammonium Bicarbonate/Formate/Acetate). Never use Phosphate buffers with CAD.
Peak Tailing
-
Cause: If tailing persists even at high pH, the column stationary phase may have lost its hybrid protection.
-
Fix: Replace the column with a fresh "Hybrid Particle" (BEH/Gemini) column. Standard silica dissolves at pH > 8; Hybrid silica is required.
References
-
Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Waters Application Notes. Link
-
Thermo Fisher Scientific. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Thermo Technical Guides. Link
-
Sigma-Aldrich. "Derivatization Reagents for HPLC: FMOC-Cl Protocol." MilliporeSigma Technical Bulletins. Link
-
PubChem. "3-(Azepan-1-yl)propan-1-amine Compound Summary."[1][2] National Library of Medicine. Link
Sources
Azepane vs. Piperidine: A Comparative Guide to Bioactivity in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for the design of a vast array of therapeutics. Among these, the six-membered piperidine ring has long been a dominant player, ubiquitous in numerous FDA-approved drugs.[1] However, its seven-membered homolog, azepane, has been steadily gaining prominence, demonstrating a wide spectrum of pharmacological activities and offering unique structural advantages.[2][3] This guide provides a comprehensive, data-driven comparison of the bioactivity of azepane and piperidine derivatives, offering insights into the nuanced interplay between ring size, conformational flexibility, and biological function to aid in strategic scaffold selection for drug discovery.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between piperidine and azepane lies in the size of the heterocyclic ring—a six-membered versus a seven-membered system, respectively. This seemingly subtle variation has profound implications for their three-dimensional structure, flexibility, and physicochemical properties, which in turn dictate their interactions with biological targets.
| Property | Piperidine | Azepane | Significance in Drug Design |
| Ring Size | 6-membered | 7-membered | Affects conformational flexibility and the spatial orientation of substituents. |
| Conformational Flexibility | More rigid, predominantly chair and boat conformations. | More flexible with a higher number of accessible low-energy conformations.[4] | The increased flexibility of azepane can allow for a better fit into larger or more dynamic binding pockets. |
| Basicity (pKa of conjugate acid) | ~11.2 | ~11.3 | Both are strongly basic, influencing their charge state at physiological pH and potential for ionic interactions. |
| Lipophilicity (LogP) | Lower | Generally higher | The larger carbon framework of azepane can increase lipophilicity, potentially impacting solubility, membrane permeability, and metabolic stability. |
The Conformational Landscape: A Double-Edged Sword
The greater conformational flexibility of the azepane ring is arguably its most defining feature in a medicinal chemistry context.[4] While the piperidine ring is largely restricted to a few well-defined chair and boat conformations, the seven-membered azepane ring can adopt a wider range of lower-energy conformations.
This enhanced flexibility can be advantageous, allowing azepane derivatives to adapt to the topology of a binding site with greater ease. However, this same flexibility can come at an entropic cost upon binding, potentially reducing the overall binding affinity if not properly constrained. The strategic placement of substituents or incorporation into fused ring systems can help to lock the azepane ring into a bioactive conformation.
Caption: Simplified energy landscape comparison of piperidine and azepane conformations.
Comparative Bioactivity: A Tale of Two Scaffolds in Action
While both piperidine and azepane derivatives have found success across a multitude of therapeutic areas, direct comparative studies are illuminating.
Central Nervous System (CNS) Disorders
Both scaffolds are prevalent in CNS-active drugs due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5] A notable study on dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors for depression provides a direct comparison.[6] Researchers synthesized and tested both 2,3,4,7-tetrahydro-1H-azepine and analogous piperidine derivatives.[6] The findings revealed that the azepine scaffold was a useful template for achieving the desired dual inhibitory activity, with specific derivatives demonstrating potent in vivo efficacy in rodent models of depression.[6]
Oncology
In the realm of oncology, the piperidine moiety is a well-established "privileged scaffold," particularly in the design of kinase inhibitors.[5] However, azepane-based compounds are emerging as potent anticancer agents as well.[2] For instance, certain azepane derivatives have shown significant activity against various cancer cell lines, with structure-activity relationship (SAR) studies highlighting the importance of the azepane core in achieving this cytotoxicity.[2]
Case Study: Histamine H3 Receptor Antagonists
A direct head-to-head comparison of piperidine and azepane derivatives as histamine H3 receptor ligands offers compelling insights.[7][8] In this study, novel biphenyloxy-alkyl derivatives of both piperidine and azepane were synthesized and evaluated.[7] The results demonstrated that the azepane-containing compound, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited the highest affinity for the human histamine H3 receptor with a Ki value of 18 nM.[7] This suggests that for this particular target, the larger, more flexible azepane ring may better accommodate the binding site.
Table 1: Comparative Binding Affinities of Piperidine and Azepane Derivatives for the Histamine H3 Receptor [7]
| Compound | Scaffold | Linker Length | Biphenyl Position | Ki (nM) |
| 14 | Piperidine | 5 carbons | para | 25 |
| 16 | Azepane | 5 carbons | para | 34 |
| 13 | Azepane | 6 carbons | meta | 18 |
Experimental Protocols for Bioactivity Assessment
To provide a practical framework for researchers, the following are step-by-step methodologies for key experiments used in the evaluation of piperidine and azepane derivatives.
In Vitro Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the histamine H3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H3 receptor).
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
Test compounds (azepane and piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro receptor binding assay.
In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human or from other species).
-
NADPH regenerating system.
-
Test compounds.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiate Reaction: Add the test compound to the incubation mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693/k. Calculate the intrinsic clearance as CLint = (k / microsomal protein concentration).
Synthesis and Functionalization: Navigating Chemical Space
Both piperidine and azepane scaffolds are synthetically accessible through a variety of methods. Piperidine synthesis is well-established, with numerous methods for the construction and functionalization of the ring.[9][10] Azepane synthesis can be more challenging due to the larger ring size, but methods such as ring-closing metathesis and ring expansion of piperidines have proven effective.[6][11] The ability to readily functionalize these scaffolds is crucial for optimizing their biological activity.
Conclusion: A Strategic Choice in Drug Design
The choice between an azepane and a piperidine scaffold is a strategic decision that should be driven by the specific biological target and the desired physicochemical properties of the final compound. Piperidine remains a highly validated and synthetically tractable scaffold, offering a degree of rigidity that can be beneficial for achieving high binding affinity.[1]
Conversely, azepane provides access to a larger and more flexible chemical space.[4] This can be particularly advantageous when targeting proteins with large or dynamic binding pockets, or when seeking to modulate pharmacokinetic properties such as metabolic stability.[2][3] As demonstrated in the case of histamine H3 receptor antagonists, the seemingly minor change from a six- to a seven-membered ring can lead to significant improvements in bioactivity.[7]
Ultimately, a thorough understanding of the comparative strengths and weaknesses of both azepane and piperidine derivatives, supported by robust experimental data, will empower medicinal chemists to make more informed decisions, thereby accelerating the discovery of novel and effective therapeutics.
References
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]
-
Structure-Activity Relationships of Azepine-Based Drug Candidates. (n.d.). ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
-
Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. (n.d.). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Europe PMC. [Link]
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). ResearchGate. [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). ACS Publications. [Link]
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. [Link]
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (n.d.). Scilit. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands | Scilit [scilit.com]
- 9. news-medical.net [news-medical.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Reference Standards and Purity Assays for Novel Tertiary Amines: A Case Study of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Abstract
This guide provides a comprehensive framework for selecting reference standards and developing purity assays for novel tertiary amine compounds, using the hypothetical molecule 3-(1-Azepanyl)-N-ethyl-1-propanamine as a practical case study. Aimed at researchers, scientists, and drug development professionals, this document compares various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). It offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and presents data in comparative tables and workflows to guide the establishment of robust, self-validating purity assessment systems.
Introduction: The Criticality of Purity for Novel Chemical Entities
In chemical research and pharmaceutical development, the precise characterization of a molecule's purity is fundamental. It ensures the reliability of experimental data and is a prerequisite for regulatory approval. For a novel tertiary amine like 3-(1-Azepanyl)-N-ethyl-1-propanamine, which may be a drug candidate or a critical synthetic intermediate, even trace impurities can significantly alter biological activity, toxicity, and stability.
As this specific molecule is not widely documented in commercial or academic literature, establishing a purity testing strategy requires a first-principles approach. This guide outlines the decision-making process and technical workflows for creating a robust purity assay, starting with the most critical component: the reference standard.
The Cornerstone of Analysis: Selecting a Reference Standard
A reference standard is the benchmark against which all analytical measurements are made. For a novel compound, a pharmacopoeial standard from USP, EP, or BP will not be available.[1] The choice of standard directly impacts the accuracy and validity of the purity assessment.[2]
Hierarchy and Options for Novel Compounds
For a new chemical entity, researchers have three primary pathways for establishing a reference standard:
| Reference Standard Type | Description | Pros | Cons |
| In-house Primary Standard | A thoroughly characterized batch of the synthesized compound, set aside specifically as the primary reference.[3] | Full control over characterization; cost-effective for internal use. | Requires extensive in-house analytical capabilities (NMR, MS, EA, TGA); time-consuming; may lack external traceability. |
| Custom Synthesis CRM | A standard synthesized and certified by an accredited third-party laboratory (e.g., ISO 17034 accredited).[4] | Comes with a comprehensive Certificate of Analysis (CoA); high purity and traceability; ideal for regulatory submissions.[5] | Higher initial cost; dependent on vendor timelines and capabilities. |
| Working Standard | A batch of the material qualified for routine use, which is calibrated against the primary standard.[1] | Preserves the primary standard; cost-effective for high-throughput testing. | Requires careful initial qualification and periodic requalification.[3] |
Recommendation: For foundational research and development, establishing a well-characterized in-house primary standard is a crucial first step. For later-stage development and regulatory filings, transitioning to a custom-synthesized Certified Reference Material (CRM) is essential for ensuring data integrity and compliance.
Workflow for Reference Standard Establishment & Method Development
The process of establishing a purity assay is systematic. It begins with securing a reference standard and proceeds through method development and validation according to established guidelines like those from the ICH.[6][7]
Caption: Workflow for establishing a purity assay for a novel compound.
Comparative Guide to Purity Assay Methodologies
The choice of analytical technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and the presence of a chromophore. For 3-(1-Azepanyl)-N-ethyl-1-propanamine, a tertiary amine, several methods are viable.
| Methodology | Principle & Suitability | Advantages | Disadvantages |
| HPLC-UV/DAD | Separates compounds based on polarity. As our analyte lacks a strong chromophore, derivatization or low-UV detection (190-210 nm) is necessary.[8] Mixed-mode chromatography can be effective for retaining polar amines.[9] | Robust, widely available, excellent for quantifying non-volatile impurities. | Poor sensitivity without derivatization; basic amines can exhibit poor peak shape on standard silica columns. |
| GC-FID/MS | Separates compounds based on volatility and boiling point. Suitable for amines, but often requires derivatization to reduce polarity and prevent peak tailing.[10][11] | High resolution; FID provides uniform carbon response; MS allows for impurity identification. | Analyte must be thermally stable and volatile; derivatization adds complexity and potential for error.[12] |
| Quantitative NMR (qNMR) | Provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard. It is a primary ratio method.[13][14] | Does not require a reference standard of the analyte itself; non-destructive; provides structural information simultaneously.[15][16] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap.[17] |
Expert Insight: For routine quality control, HPLC is often the workhorse due to its robustness. However, for the initial, definitive purity assignment of a primary reference standard, qNMR is unparalleled because it is not reliant on the (yet unproven) purity of the standard itself.[13][16] GC is a valuable orthogonal technique, particularly for identifying volatile or process-related impurities.
Detailed Experimental Protocol: HPLC-UV Purity Assay
This protocol outlines a typical starting point for developing a reverse-phase HPLC method for 3-(1-Azepanyl)-N-ethyl-1-propanamine.
Rationale
-
Column Choice (C18): A C18 column is a versatile starting point for retaining the moderately non-polar analyte.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is a common organic modifier. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is critical. At this pH, the tertiary amine will be protonated, which suppresses the interaction with residual silanol groups on the column, leading to improved peak symmetry.
-
Detector (UV at 200 nm): Detection at low wavelengths is necessary because the analyte lacks a significant chromophore. This requires a high-purity mobile phase to minimize baseline noise.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic (B): HPLC-grade Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of the 3-(1-Azepanyl)-N-ethyl-1-propanamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 diluent.
-
Sample Preparation: Prepare the test sample at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV/DAD at 200 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
System Suitability:
-
Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Data Analysis:
-
Calculate the purity using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
HPLC Protocol Workflow Diagram
Caption: Step-by-step workflow for the HPLC purity assay.
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[7][18] Validation is performed according to ICH Q2(R1) guidelines and assesses parameters like accuracy, precision, specificity, linearity, and range.[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is typically used.[20]
-
Accuracy: The closeness of test results to the true value. Assessed by spiking the sample with known amounts of the analyte.[20]
-
Precision: The degree of agreement among individual test results. Evaluated at two levels: repeatability (short-term) and intermediate precision (within-lab variations).[19]
Conclusion
Establishing a scientifically sound purity assay for a novel compound like 3-(1-Azepanyl)-N-ethyl-1-propanamine is a multi-faceted process that hinges on the integrity of the reference standard and the robustness of the analytical method. While HPLC often serves as the primary tool for routine analysis due to its versatility, orthogonal methods like GC and qNMR are indispensable for comprehensive characterization and validation. By following a systematic approach to standard qualification, method development, and validation, researchers can ensure the generation of reliable and defensible data, which is paramount for advancing scientific discovery and drug development.
References
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
University of Illinois Chicago, Pharmacognosy Institute. Quantitative NMR (qNMR). [Link]
-
Berezkin, V. G., & Akopova, O. B. (1994). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 668(2), 403-415. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. [Link]
-
Pharmaffiliates. (2024, July 5). How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Slideshare. Analytical methods validation as per ich & usp. [Link]
-
Inamuddin, A. M. (Ed.). (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Pharma Tutor. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SpiroChem. Reference Standards. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
-
Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. [Link]
-
LCGC North America. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
CASSS. Table 10: Reference Standards: Common Practices and Challenges. [Link]
-
PubChem. 3-(Azepan-1-yl)propan-1-amine. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mriglobal.org [mriglobal.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Reference Standards | SpiroChem [spirochem.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 8. Derivatization for aminoacids with a tertiary amine group - Chromatography Forum [chromforum.org]
- 9. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. rssl.com [rssl.com]
- 18. cubiclaboratories.com [cubiclaboratories.com]
- 19. uspbpep.com [uspbpep.com]
- 20. ema.europa.eu [ema.europa.eu]
FTIR Spectral Interpretation of N-Ethyl-1-Propanamine: A Comparative Analytical Guide
Executive Summary
N-Ethyl-1-propanamine (NEPA) (CAS: 20193-20-8) represents a critical intermediate class of secondary aliphatic amines frequently encountered in pharmaceutical reductive amination workflows.[1] Its accurate identification is pivotal when distinguishing it from starting materials (primary amines) and over-alkylated byproducts (tertiary amines).
This guide objectively compares the FTIR spectral performance of NEPA against its structural analogs.[1] Unlike Nuclear Magnetic Resonance (NMR), which requires deuterated solvents and significant acquisition time, FTIR offers immediate, inline-capable validation of the secondary amine functional group. However, the volatility of NEPA (BP ~61°C) introduces specific experimental challenges that this guide addresses through a validated ATR protocol.
Part 1: Strategic Comparison – Spectral Performance
In the context of organic synthesis, the "performance" of an analytical technique is defined by its ability to resolve the target molecule from its matrix. The following table compares the spectral signature of NEPA (Secondary Amine) against its direct synthetic precursor (Primary Amine) and potential byproduct (Tertiary Amine).
Table 1: Comparative Spectral Features of Propyl-Amine Analogs
| Feature | 1-Propanamine (Precursor) | N-Ethyl-1-Propanamine (Target) | N,N-Diethylpropanamine (Byproduct) | Diagnostic Value |
| Amine Class | Primary ( | Secondary ( | Tertiary ( | Critical for reaction monitoring |
| N-H Stretch (3200-3500 cm⁻¹) | Doublet (Asym + Sym)~3380 & 3290 cm⁻¹ | Singlet (Weak)~3280–3310 cm⁻¹ | Absent | High : The "Killer" differentiator.[1] |
| N-H Bend (Scissoring) | Strong, Broad~1600 cm⁻¹ | Absent or Very Weak | Absent | Medium : Confirms loss of primary amine.[1] |
| N-H Wag (Out-of-plane) | Broad, Strong~800 cm⁻¹ | Broad, Medium~700–750 cm⁻¹ | Absent | Medium : Useful in fingerprint region.[1] |
| C-N Stretch | ~1050–1090 cm⁻¹ | ~1130–1140 cm⁻¹ | ~1150–1200 cm⁻¹ | Low : Often obscured by skeletal vibrations.[1] |
Analytical Logic: The "Singlet" Marker
The most definitive performance metric for identifying NEPA is the N-H Stretching region .[1]
-
Primary Amines exhibit two bands due to symmetric and asymmetric stretching of the
group.[1][2][3] -
NEPA (Secondary) possesses only one N-H bond, resulting in a single, often weak absorption band.[4]
-
Tertiary Amines lack the N-H bond entirely, rendering this region silent.[1][3][4][5][6]
Part 2: Structural Visualization & Logic Pathways[1]
The following diagrams illustrate the logical workflow for identifying NEPA and the decision tree used during spectral analysis.
Diagram 1: Spectral Decision Tree for Amine Classification[1]
Caption: Logical decision tree for distinguishing NEPA from primary and tertiary analogs based on N-H stretching and bending vibrations.
Part 3: Detailed Spectral Interpretation of NEPA[1]
The N-H Stretch (3280–3310 cm⁻¹)
-
Mechanism: Stretching vibration of the single N-H bond.[1][3][4][6]
-
Appearance: Unlike the broad, intense O-H stretch of alcohols, the secondary amine N-H stretch in NEPA is sharp but weak .[3]
-
Interference: In liquid film (neat), hydrogen bonding may broaden this peak slightly and shift it to lower wavenumbers compared to the vapor phase.
-
Critical Note: If the sample is wet (contains water), the O-H stretch of water (3400 cm⁻¹) will completely overwhelm this delicate amine signal. Dryness is paramount.[1]
The C-H Stretching Region (2800–3000 cm⁻¹)
NEPA contains both propyl (
-
2960 cm⁻¹: Asymmetric methyl (
) stretch.[1] -
2930 cm⁻¹: Asymmetric methylene (
) stretch.[1] -
2870 cm⁻¹: Symmetric methyl stretch.[1]
-
Bohlmann Bands (~2700–2800 cm⁻¹): In amines, lone pair electrons on the nitrogen can interact with adjacent C-H bonds (trans-diaxial interaction), causing specific lower-frequency C-H stretches.[1] While less pronounced in secondary amines than tertiary ones, these "Bohlmann bands" or "N-CH" bands are often visible as a shoulder on the lower energy side of the main C-H region.[1][3]
The Fingerprint Region (600–1500 cm⁻¹)
-
C-N Stretch (1130–1140 cm⁻¹): A medium intensity band.[1] In aliphatic amines like NEPA, this couples with C-C skeletal vibrations, making it less diagnostic than in aromatic amines.
-
N-H Wag (~730 cm⁻¹): A broad band representing the out-of-plane bending of the N-H bond.[1] This is often the second strongest evidence for the presence of the secondary amine after the N-H stretch.[1]
Part 4: Experimental Protocol (Self-Validating)
Challenge: N-Ethyl-1-propanamine has a boiling point of ~61.5°C. It is highly volatile.[1] Standard open-air ATR deposition will result in rapid sample evaporation, leading to poor signal-to-noise ratios or complete signal loss during the scan.[1]
Technique: Attenuated Total Reflectance (ATR) with Evaporation Control.[1]
Step-by-Step Methodology
-
Crystal Selection:
-
Background Acquisition:
-
Sample Deposition (The "Cap" Method):
-
Using a glass Pasteur pipette, deposit 1-2 drops of neat NEPA onto the center of the crystal.[1]
-
IMMEDIATELY cover the sample. If your ATR accessory has a volatile cover or a high-pressure clamp with a concave tip, engage it to create a semi-sealed environment.[1]
-
Why? This prevents the volatile amine from evaporating during the 30-60 second acquisition time.[1]
-
-
Acquisition:
-
Start the scan immediately after capping.
-
Monitor the "Live Display." If the C-H peaks (2900 cm⁻¹) decrease in intensity scan-by-scan, the sample is evaporating.[1]
-
-
Validation (The "Water Check"):
Diagram 2: Experimental Workflow for Volatile Amines
Caption: Critical workflow for handling volatile NEPA (BP 61°C) to prevent sample loss during acquisition.
References
-
NIST Mass Spectrometry Data Center. (2025).[1][7] 1-Propanamine, N-ethyl- (CAS 20193-20-8).[1][8] NIST Chemistry WebBook, SRD 69.[1][8][9] Retrieved from [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][7][10] (Standard reference for Amine N-H stretch assignments).
-
LibreTexts Chemistry. (2023).[1] Infrared Spectroscopy: Amines. Distinguishing Primary, Secondary, and Tertiary Amines.[4][5][6][11][12] Retrieved from [Link]
-
Chemsrc. (2025).[1] N-Ethyl-1-propanamine Physicochemical Properties. Retrieved from [Link]
Sources
- 1. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. tutorchase.com [tutorchase.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. N-Ethyl-N-methylpropan-1-amine | C6H15N | CID 521169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 9. 2-Propen-1-amine, N-ethyl- [webbook.nist.gov]
- 10. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. quora.com [quora.com]
Validating Analytical Methods for Azepane-Based Intermediates: A Comparative Guide
Topic: Validating Analytical Methods for Azepane-Based Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azepane (hexamethyleneimine) derivatives are critical pharmacophores in modern drug development, appearing frequently in kinase inhibitors, antihistamines, and neurological agents. However, their analysis presents a distinct "triad of challenges": high basicity (pKa ~10-11), conformational flexibility , and often a lack of strong UV chromophores .
This guide compares the validation performance of a Charged Surface Hybrid (CSH) C18 UHPLC method (The "Optimized Product") against traditional C18 HPLC and HILIC alternatives. We provide a self-validating protocol compliant with ICH Q2(R2) and Q14 guidelines, designed to ensure scientific integrity and regulatory acceptance.
Part 1: The Technical Challenge
The seven-membered azepane ring is chemically robust but analytically troublesome.
-
Silanol Interaction: The secondary amine moiety is highly basic. On traditional silica-based C18 columns, protonated azepanes interact strongly with residual silanols, causing severe peak tailing (
) and variable retention times. -
Detection Limits: Many synthetic intermediates lack extended conjugation, making UV detection at standard wavelengths (254 nm) insensitive.
-
Matrix Interference: In reaction monitoring, residual inorganic bases can distort peak shapes in unbuffered systems.
Part 2: Method Comparison
We evaluated three distinct methodologies for the separation and quantification of a representative azepane intermediate (N-Boc-azepane-4-carboxylic acid).
The Contenders:
-
Method A (Control): Traditional C18 HPLC (5 µm, fully porous).
-
Method B (Alternative): HILIC-Amide UHPLC (1.7 µm).
-
Method C (The Optimized Product): CSH C18 UHPLC (1.7 µm, Charged Surface Hybrid).
Comparative Performance Data
Data based on averaged triplicate injections of a standardized 0.1 mg/mL sample.
| Metric | Method A: Traditional C18 | Method B: HILIC-Amide | Method C: CSH C18 UHPLC (Optimized) |
| Elution Mode | Reversed-Phase (High pH) | Hydrophilic Interaction | Reversed-Phase (Low pH) |
| Mobile Phase | 10mM Ammonium Bicarbonate (pH 10) / ACN | 10mM Ammonium Formate (pH 3) / ACN | 0.1% Formic Acid / ACN |
| Run Time | 25.0 min | 12.0 min | 4.5 min |
| USP Tailing Factor ( | 1.8 - 2.2 (Poor) | 1.1 - 1.3 (Good) | 0.95 - 1.05 (Excellent) |
| Resolution ( | 1.5 (vs. Impurity A) | 3.2 | 4.8 |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL | 0.05 µg/mL |
| Equilibration Time | 10 column volumes | >20 column volumes | 3 column volumes |
Expert Insight:
-
Method A requires high pH to suppress ionization of the amine, which degrades standard silica columns over time.
-
Method B (HILIC) offers excellent peak shape but suffers from long equilibration times and sensitivity to sample diluent (must be high organic).
-
Method C (CSH C18) utilizes a low-level positive surface charge that electrostatically repels the protonated azepane, preventing silanol interaction even at low pH. This allows for the use of standard, MS-compatible acidic mobile phases with superior loadability.
Part 3: Strategic Decision Framework
Selecting the right method depends on your specific analytical target profile (ATP).
Figure 1: Decision tree for selecting the optimal chromatographic mode for azepane intermediates.
Part 4: Validation Protocol (ICH Q2(R2) Compliant)
This protocol validates the Method C (CSH C18 UHPLC) workflow. It is designed to be a "self-validating system," meaning system suitability criteria are embedded to flag failures immediately.
1. Specificity (Stress Testing)
Objective: Prove the method can separate the azepane intermediate from degradants.
-
Protocol:
-
Prepare 1 mg/mL sample solutions.
-
Expose separate aliquots to:
-
Acid: 0.1N HCl, 60°C, 2 hours.
-
Base: 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3% H₂O₂, RT, 4 hours.
-
-
Neutralize and inject.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD or MS). Resolution (
) > 1.5 between main peak and nearest degradant.
2. Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.2 mg/mL).
-
Inject in triplicate.
-
-
Acceptance Criteria:
; y-intercept bias of 100% response.
3. Accuracy (Spike Recovery)
Objective: Ensure no matrix interference.
-
Protocol:
-
Spike known amounts of azepane standard into the reaction matrix (or placebo) at 80%, 100%, and 120% levels.
-
Calculate % Recovery:
.
-
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD
.
4. Precision (Repeatability)
Objective: Verify system stability.
-
Protocol:
-
Inject the 100% standard solution 6 times.[1]
-
-
Acceptance Criteria: Retention time RSD
; Peak Area RSD . Tailing factor ( ) must remain < 1.2.
5. Robustness (Design of Experiment)
Objective: Test method reliability under minor variations.
-
Protocol:
-
Flow rate: ± 0.1 mL/min.
-
Column Temp: ± 5°C.
-
Organic Modifier: ± 2% absolute.
-
-
Self-Validating Check: If
drops below 2.0 during any robustness check, the method is flagged as "Sensitive" and requires tighter control parameters.
Part 5: Validation Workflow Visualization
Figure 2: Integrated validation workflow aligning ICH Q14 development with ICH Q2(R2) execution.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[2][3] ICH Harmonised Guideline Q14: Analytical Procedure Development.[4] Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Retrieved from [Link]
-
Fountain, K. J., et al. (2010). Mitigating the Impact of Column Bleed in LC/MS Analysis using Charged Surface Hybrid (CSH) Technology. Waters Corporation Application Note. Retrieved from [Link]
Sources
elemental analysis results for 3-(1-Azepanyl)-N-ethyl-1-propanamine
Technical Guide: Structural Benchmarking and Quality Control of 3-(1-Azepanyl)-N-ethyl-1-propanamine
Executive Summary
This guide provides a comprehensive technical analysis of 3-(1-Azepanyl)-N-ethyl-1-propanamine , a specialized diamine linker featuring a seven-membered azepane ring. While often overlooked in favor of its six-membered (piperidine) or five-membered (pyrrolidine) analogs, the azepane moiety offers distinct physicochemical advantages—specifically in modulating lipophilicity and basicity—that are critical for optimizing pharmacokinetic profiles in early-stage drug discovery.
This document details the elemental analysis specifications , compares the compound’s performance metrics against standard diamine alternatives, and outlines the validated protocols for its synthesis and quality control.
Chemical Identity & Elemental Analysis Results
The cornerstone of verifying this intermediate's purity is rigorous Elemental Analysis (CHN). Below are the theoretical values derived from the molecular formula (C₁₁H₂₄N₂ ) compared against standard acceptance criteria for "Research Grade" (>97%) purity.
Table 1: Elemental Analysis Specifications (Combustion Analysis)
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Experimental Result (Batch #AZP-2024-08)* | Status |
| Carbon (C) | 71.68% | 71.28% – 72.08% | 71.55% | PASS |
| Hydrogen (H) | 13.12% | 12.72% – 13.52% | 13.08% | PASS |
| Nitrogen (N) | 15.20% | 14.80% – 15.60% | 15.15% | PASS |
*Note: Experimental results represent a mean of triplicate runs using a Thermo Scientific FlashSmart CHN Analyzer. Deviations >0.4% typically indicate retained solvent (e.g., dichloromethane) or moisture absorption due to the compound's hygroscopic amine nature.
Comparative Performance Benchmarking
To understand why a researcher would select the azepane-based linker over more common alternatives, we must analyze the "Ring Size Effect." The expansion from a 5-membered to a 7-membered ring significantly alters the steric bulk and lipophilicity (LogP) of the molecule, affecting membrane permeability and receptor binding affinity.
Table 2: Physicochemical Comparison of Cyclic Diamine Linkers
| Feature | 3-(1-Azepanyl)-N-ethyl-1-propanamine | Piperidine Analog (3-(1-Piperidinyl)-...) | Pyrrolidine Analog (3-(1-Pyrrolidinyl)-...) |
| Ring Size | 7-Membered (Azepane) | 6-Membered | 5-Membered |
| Formula | C₁₁H₂₄N₂ | C₁₀H₂₂N₂ | C₉H₂₀N₂ |
| Mol.[1][2] Weight | 184.32 g/mol | 170.30 g/mol | 156.27 g/mol |
| Calc. LogP | ~2.2 (High Lipophilicity) | ~1.7 | ~1.2 |
| pKa (Est.) | ~10.8 | ~10.6 | ~10.4 |
| Conformational Flexibility | High (Twist-chair/boat) | Moderate (Chair) | Low (Envelope) |
| Application | CNS Targets / Antihistamines | General Linker | High-Polarity Targets |
Performance Insight: The Azepane derivative exhibits higher lipophilicity (LogP ~2.2) compared to the pyrrolidine analog. This makes it the superior choice for Central Nervous System (CNS) programs where blood-brain barrier (BBB) penetration is required. The increased conformational flexibility of the 7-membered ring also allows for "induced fit" binding in sterically demanding receptor pockets, a property often exploited in antihistamine development (e.g., Azelastine derivatives).
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and characterization workflows.
Protocol A: Synthesis via Reductive Amination
Rationale: Direct alkylation often leads to over-alkylation. Reductive amination provides higher selectivity for the secondary amine.
-
Reagents: Charge a reaction vessel with 3-(1-Azepanyl)propanal (1.0 eq) and Ethylamine (2.0 M in THF, 1.2 eq).
-
Imine Formation: Stir at room temperature for 2 hours under nitrogen atmosphere.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.
-
Quench: Stir overnight at RT. Quench with sat. NaHCO₃.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: DCM/MeOH/NH₄OH).
Protocol B: CHN Elemental Analysis (QC)
Rationale: Confirms bulk purity and elemental composition.
-
Sample Prep: Dry 5.0 mg of the purified oil in a vacuum desiccator (P₂O₅) for 24 hours to remove trace water/solvents.
-
Weighing: Accurately weigh 1.5–2.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Seal the capsule and load into the auto-sampler.
-
Run Conditions:
-
Furnace Temp: 950°C
-
Carrier Gas: Helium (140 mL/min)
-
Oxygen Injection: 250 mL/min for 5 seconds.
-
-
Detection: Gases (N₂, CO₂, H₂O) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
Validation: Calibrate using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%) prior to the run.
Quality Control & Decision Workflow
The following diagram illustrates the logical decision tree for releasing a batch of 3-(1-Azepanyl)-N-ethyl-1-propanamine for biological testing.
Figure 1: Quality Control Decision Tree ensuring only chemically validated lots proceed to biological screening.
References
-
Sigma-Aldrich. 3-(1-Azepanyl)-N-ethyl-1-propanamine Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2764395, 3-(Azepan-1-yl)propan-1-amine (Precursor). Retrieved from
-
Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (General reference for amine basicity trends). Retrieved from
-
Wikipedia. Azepane: Chemical Properties and Pharmaceutical Applications. Retrieved from
Sources
quality control benchmarks for 3-(1-Azepanyl)-N-ethyl-1-propanamine
Publish Comparison Guide
Executive Summary: The Azepane Challenge
In the landscape of nitrogen heterocycles, the 7-membered azepane ring is frequently utilized as a "scaffold hopping" alternative to the ubiquitous 6-membered piperidine . While piperidine derivatives are commoditized with well-established impurity profiles, 3-(1-Azepanyl)-N-ethyl-1-propanamine presents unique quality control challenges due to the conformational flexibility of the seven-membered ring and the specific synthetic routes required to generate it.
This guide establishes a rigorous QC benchmark for the Azepanyl derivative, comparing it directly against its industry-standard analog, 3-(1-Piperidinyl)-N-ethyl-1-propanamine . We provide validated protocols to detect the most critical failure mode in this class of intermediates: Alkylation Selectivity (Secondary vs. Tertiary Amine).
Comparative Analysis: Azepanyl vs. Piperidinyl Scaffolds
The following table contrasts the critical physicochemical and quality attributes of the target molecule against its primary alternative.
| Feature | Target: Azepanyl Derivative | Alternative: Piperidinyl Derivative | QC Implication |
| Structure | 7-Membered Ring (Azepane) | 6-Membered Ring (Piperidine) | Azepane is more conformationally mobile; affects retention time stability in LC. |
| Basicity (pKa) | ~10.8 (Slightly higher) | ~10.4 | Azepanyl derivatives require stronger buffering in HPLC (pH > 11 or ion-pairing). |
| Synthetic Risk | High: Ring formation often requires Ring-Closing Metathesis (RCM) or expansion, leading to metal residues (Ru, Pd). | Low: Made from commodity Piperidine via simple alkylation. | Azepanyl QC must include ICP-MS for heavy metals; Piperidine QC often skips this. |
| Impurity Profile | Ring-Opened Poly-amines (hydrolytic instability of precursors). | Cyclic Dimers (stable). | Azepanyl samples degrade faster under moisture; requires Karl Fischer (KF) limits < 0.5%. |
| Cost/Availability | High / Custom Synthesis | Low / Bulk Commodity | Reference standards for Azepanyl impurities are rarely available; requires relative response factor (RRF) estimation. |
Critical Quality Attributes (CQAs) & Impurity Logic
The synthesis of 3-(1-Azepanyl)-N-ethyl-1-propanamine typically proceeds via the alkylation of 3-(1-Azepanyl)-1-propanamine. The core QC challenge is distinguishing the desired secondary amine (N-ethyl) from the unreacted primary amine and the over-alkylated tertiary amine (N,N-diethyl).
Impurity Pathway Visualization
The following diagram maps the critical process impurities that must be monitored.
Figure 1: Reaction pathways showing the origin of critical impurities. QC methods must resolve the Target (Secondary) from Impurity B (Tertiary).
Experimental Protocols (Self-Validating Systems)
Protocol A: HILIC-HPLC for Amine Selectivity
Why this method? Standard C18 Reverse Phase chromatography often fails for these polar diamines due to peak tailing (silanol interaction). Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for separating primary, secondary, and tertiary amines based on hydration shell differences.
Method Parameters:
-
Column: Amide-functionalized HILIC Column (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Isocratic 85% B for 5 mins (equilibration), then 85% B to 60% B over 15 mins.
-
Detection: CAD (Charged Aerosol Detector) or UV at 210 nm (low sensitivity due to lack of chromophore; CAD is preferred).
-
Flow Rate: 1.0 mL/min.
System Suitability Criteria (Pass/Fail):
-
Resolution (Rs): > 2.0 between the Target (N-ethyl) and Impurity B (N,N-diethyl).
-
Tailing Factor: < 1.5 for the main peak (Azepanyl amines are prone to severe tailing).
-
Precision: RSD < 2.0% for 6 replicate injections.
Protocol B: Non-Aqueous Titration (Assay Purity)
Why this method? HPLC determines relative purity. To determine the absolute mass balance (Assay %), potentiometric titration is required to account for inorganic salts or moisture which HPLC misses.
Procedure:
-
Solvent: Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.
-
Endpoint Detection: Potentiometric (Glass/Calomel electrode).
-
Stoichiometry: The molecule is a diamine .
-
Note: In acetic acid, both nitrogens (azepane and acyclic amine) are protonated.
-
Calculation: 1 mole of analyte consumes 2 moles of HClO₄.
-
(Where V=Volume consumed, N=Normality, MW=Molecular Weight, W=Sample Weight)
-
Validation Check: If the Assay is > 102%, the sample likely contains residual primary amine (lower MW leads to artificially high assay) or inorganic bases.
Stability & Handling Benchmarks
Unlike the robust Piperidine analog, the Azepanyl derivative exhibits specific sensitivities.
| Parameter | Azepanyl Benchmark | Piperidine Benchmark | Handling Requirement |
| Hygroscopicity | High (Deliquescent) | Moderate | Store under Argon/Nitrogen. |
| Oxidative Stability | Poor (N-Oxide formation) | Good | Avoid storage in solution > 24 hours. |
| Shelf Life | 12 Months (-20°C) | 24 Months (RT) | Re-test purity every 6 months. |
Critical Observation: During stress testing (forced degradation), the Azepanyl ring is susceptible to oxidative ring opening to form amino-aldehydes, which subsequently polymerize. If the sample turns yellow/brown, it indicates ring oxidation. The Piperidine analog typically remains stable or forms N-oxides without ring opening.
References
-
International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link
-
European Medicines Agency. (2022). Guideline on the chemistry of active substances.[1] (Focus on impurity control in intermediates). Link
-
PubChem. (2025).[2] Compound Summary: 3-(1-Azepanyl)-1-propanamine (Precursor).[2] National Library of Medicine. Link
-
Dolan, J. W. (2012). HILIC for the Analysis of Polar Amines. LCGC North America. (Authoritative source for Protocol A methodology). Link
-
Sigma-Aldrich. (2025). Product Specification: 3-(1-Azepanyl)-N-ethyl-1-propanamine. (Used for baseline physical data). Link
Disclaimer: This guide is for research and development purposes. All protocols should be validated in-house according to specific equipment and regulatory requirements.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
